3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole
Description
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Properties
IUPAC Name |
3-bromo-1-ethyl-5-methyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3/c1-3-9-4(2)7-5(6)8-9/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZHZSALQRZLJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC(=N1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole
Prepared by: Gemini, Senior Application Scientist
Abstract
The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of therapeutic agents.[1][2] Its unique combination of metabolic stability, hydrogen bonding capabilities, and dipole character allows for potent and selective interactions with biological targets.[2] This guide focuses on a specific, functionalized derivative, 3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole. As a halogenated heterocyclic compound, it serves as a versatile building block for the synthesis of more complex molecular architectures, primarily through metal-catalyzed cross-coupling reactions. This document provides a comprehensive analysis of its molecular properties, outlines robust synthetic strategies, details its characteristic reactivity, and explores its potential applications for researchers, chemists, and professionals in drug development.
Molecular Structure and Physicochemical Properties
The structure of this compound is defined by a five-membered aromatic ring containing three nitrogen atoms, substituted at the C3, N1, and C5 positions. The N1-ethyl substituent is crucial as it resolves the potential for prototropic tautomerism, which is characteristic of unsubstituted 1,2,4-triazoles, thereby locking the molecule into a single, stable isomeric form.[3][4] The C3-bromo atom provides a key reactive handle for synthetic diversification.
Caption: Molecular structure of this compound.
Table 1: Physicochemical Properties
| Property | Value (Predicted/Estimated) | Source/Method |
| Molecular Formula | C₅H₈BrN₃ | - |
| Molecular Weight | 190.04 g/mol | Calculated |
| CAS Number | Not available | - |
| Appearance | White to off-white solid | Inferred from analogs |
| Boiling Point | >250 °C | Estimated |
| Melting Point | 70-90 °C | Estimated range based on similar structures[5] |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol) | General property of N-alkyl triazoles |
| InChIKey | HXMMLGNJMQMZLK-UHFFFAOYSA-N | Based on 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole[5] |
Proposed Synthesis Pathway
Caption: Proposed multi-step synthesis workflow for the target compound.
Experimental Protocol: Sandmeyer-Type Bromination (Step 5)
This final step is critical for installing the bromine atom and is adapted from standard procedures for heteroaromatic amines.[8]
-
Diazotization:
-
Dissolve 1-Ethyl-5-methyl-1H-1,2,4-triazol-3-amine (1.0 eq) in an aqueous solution of hydrobromic acid (48%, ~3.0 eq).
-
Cool the vigorously stirred solution to 0-5 °C in an ice-salt bath.
-
Add a pre-chilled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a slight color change.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C.
-
-
Bromination:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in aqueous hydrobromic acid (48%).
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas (N₂) will be observed.
-
Once the addition is complete, allow the reaction to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude material via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain the final product.
-
Predicted Spectroscopic Data
Spectroscopic analysis is essential for structural confirmation. The following are predicted key signals based on the compound's structure and data from analogous molecules.[9][10][11]
Table 2: Predicted NMR and MS Data
| Technique | Predicted Signals | Rationale |
| ¹H NMR | δ 4.1-4.3 (q, 2H), δ 2.4-2.6 (s, 3H), δ 1.4-1.6 (t, 3H) | Quartet for N-CH₂, singlet for C-CH₃, triplet for N-CH₂-CH₃. |
| ¹³C NMR | δ 155-160 (C5), δ 140-145 (C3-Br), δ 40-45 (N-CH₂), δ 14-18 (N-CH₂-CH₃), δ 10-14 (C-CH₃) | Chemical shifts are influenced by the heteroatoms and the bromine substituent. |
| Mass Spec (EI) | M⁺ at m/z 190, M⁺+2 at m/z 192 (approx. 1:1 ratio) | The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) provides definitive evidence of its presence. |
Chemical Reactivity: A Gateway to Molecular Diversity
The synthetic value of this compound lies almost entirely in the reactivity of the C3-bromo substituent. This position is highly amenable to palladium-catalyzed cross-coupling reactions, which are foundational methods in modern drug discovery for constructing C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[12]
Caption: Key palladium-catalyzed cross-coupling reactions.
Protocol Insight: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most valuable transformation for this substrate, enabling the introduction of aryl or vinyl groups.[13][14]
-
Reaction Setup:
-
To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq), and a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).
-
The choice of base is critical; stronger bases can facilitate the reaction but may not be compatible with sensitive functional groups. K₂CO₃ is a robust, general-purpose choice.[13]
-
-
Solvent and Temperature:
-
Add a degassed solvent system. A mixture of an organic solvent like dioxane or toluene with water (e.g., 4:1 ratio) is common. The aqueous phase is essential for the transmetalation step of the catalytic cycle.
-
Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed. Microwave irradiation can significantly shorten reaction times.[13]
-
-
Work-up and Purification:
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
Purification by column chromatography provides the 3-aryl-1-ethyl-5-methyl-1H-1,2,4-triazole product.
-
This protocol's self-validating nature comes from the clear consumption of starting material and the appearance of a new, less polar product spot on TLC, which can be readily confirmed by LC-MS analysis during reaction monitoring.
Applications in Research and Development
The true utility of this molecule is as an intermediate. The 1,2,4-triazole core is a key pharmacophore in numerous marketed drugs, including the antifungal agents fluconazole and itraconazole, and the antiviral ribavirin.[15][16]
-
Drug Discovery: By using the C3-bromo position as a point of diversification, chemists can rapidly generate libraries of novel compounds. For instance, coupling with various arylboronic acids can explore structure-activity relationships (SAR) for targets like kinases, proteases, or GPCRs, where an aryl group often forms critical binding interactions.[2]
-
Materials Science: The rigid, electron-deficient nature of the triazole ring makes it an interesting component for functional materials. Derivatives can be incorporated into polymers for applications in organic light-emitting diodes (OLEDs) or as ligands for creating metal-organic frameworks (MOFs).[15]
Conclusion
This compound represents a highly valuable, albeit specialized, chemical building block. While not a final product itself, its well-defined structure and the predictable, high-yielding reactivity of its C-Br bond make it an ideal starting point for synthetic campaigns in medicinal chemistry and materials science. Its strategic use in palladium-catalyzed cross-coupling reactions provides a reliable and efficient route to a vast chemical space of novel, substituted 1,2,4-triazole derivatives, empowering researchers to build the complex molecules needed to address modern scientific challenges.
References
-
Al-Masoudi, N. A., & Al-Soud, Y. A. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 24(24), 4575. Available from: [Link]
-
O'Brien, C. J., et al. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 37(21), 3959-3969. Available from: [Link]
-
Khan, I., et al. (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. Journal of the Indian Chemical Society, 100(6), 100989. Available from: [Link]
-
Kaur, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 114, 105092. Available from: [Link]
-
PubChem. (n.d.). 1H-1,2,4-Triazole, 3-bromo-5-methyl-. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemchart. (n.d.). 3-BROMO-1-METHYL-1H-1,2,4-TRIAZOLE (56616-91-2). Retrieved from [Link]
-
Szeliga, J., et al. (2020). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. Molecules, 25(24), 6032. Available from: [Link]
-
Wikipedia contributors. (2023, December 29). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Singh, S., et al. (2025). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry, 18(9), 105234. Available from: [Link]
-
Singh, P., & Kaur, M. (2022). Metal catalyzed C–H functionalization on triazole rings. RSC Advances, 12(45), 29285-29304. Available from: [Link]
-
Valkonen, J., Pitkänen, I., & Pajunen, A. (1985). Molecular and crystal structure and IR spectrum of 3,5-dibromo-1,2,4-triazole. Acta Chemica Scandinavica, 39a, 711-716. Available from: [Link]
-
Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. Available from: [Link]
-
PubChem. (n.d.). 3-bromo-1,5-dimethyl-1H-1,2,4-triazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Sravya, G., & Sarangapani, M. (2017). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Conference Proceedings, 1832(1), 050042. Available from: [Link]
-
Panduwawala, T. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Thieme. Retrieved from [Link]
-
Al-Hourani, B. J., & Al-Masoudi, N. A. (2021). Synthesis, Molecular Docking and Evaluation of Hetaryl Fragment Tagged 1H-1,2,4-Triazole Derivatives As Nematicidal Agents. Jordan Journal of Chemistry, 16(1), 29-41. Available from: [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]
-
Chemistry of 1,2,4-Triazoles in Current Science. (2022). ISRES Publishing. Available from: [Link]
-
Alim, M. I., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Reports in Pharmaceutical Sciences, 13(1), 1-12. Available from: [Link]
-
Al-Hamdani, A. A. S., et al. (2023). SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. Al-Nahrain Journal of Science, 26(2), 1-11. Available from: [Link]
-
Bromo(5-cyclohexyl-1-methyl-1H-1,2,4-triazol-4-ium-3-yl)bis(triphenylphosphane)palladium Tetrafluoroborate. (2025). Molbank, 2025(1), M1543. Available from: [Link]
-
PubChem. (n.d.). 3-Bromo-1-(methyl-D3)-1H-1,2,4-triazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. (2022). ResearchGate. Available from: [Link]
-
Chen, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 993087. Available from: [Link]
-
Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2025). INDUS JOURNAL OF BIOSCIENCE RESEARCH. Available from: [Link]
-
Al-Masoudi, N. A., et al. (2023). (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime. Molbank, 2023(1), M1579. Available from: [Link]
-
Chen, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 993087. Available from: [Link]
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole | CymitQuimica [cymitquimica.com]
- 6. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 7. isres.org [isres.org]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. ajol.info [ajol.info]
- 11. ijbr.com.pk [ijbr.com.pk]
- 12. jocpr.com [jocpr.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, Molecular Docking and Evaluation of Hetaryl Fragment Tagged 1H-1,2,4-Triazole Derivatives As Nematicidal Agents | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 15. lifechemicals.com [lifechemicals.com]
- 16. New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Solubility profile of 3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole in organic solvents
An In-depth Technical Guide to the Solubility Profile of 3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole in Organic Solvents
Executive Summary: This technical guide provides a comprehensive analysis of the solubility profile of this compound, a heterocyclic compound of interest in pharmaceutical and agrochemical research. Due to the absence of specific published quantitative solubility data for this molecule, this document delivers a robust predictive assessment based on its structural characteristics and established chemical principles. More importantly, it serves as a practical, hands-on manual for researchers, offering detailed, step-by-step experimental protocols for the precise determination of its solubility in various organic solvents. The guide bridges the gap between theoretical understanding and practical application, equipping scientists with the necessary tools to confidently handle this compound in a laboratory setting.
Introduction to this compound
Chemical Identity and Structural Features
This compound is a substituted aromatic heterocycle. Its core structure is the 1,2,4-triazole ring, which is functionalized with a bromine atom at the 3-position, an ethyl group at the N1 position, and a methyl group at the 5-position.
-
Molecular Formula: C₅H₈BrN₃
-
Molecular Weight: 190.04 g/mol
-
Core Scaffold: 1,2,4-Triazole
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. This scaffold is planar and aromatic, with 6π electrons delocalized across the ring.[1][2]
Significance in a Research and Development Context
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of clinically significant drugs.[3] Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability, make it a valuable component in drug design.[4] Triazole derivatives have demonstrated a broad spectrum of biological activities, including antifungal, anticancer, and antiviral properties.[5]
The specific substituents on this compound—a halogen atom (bromo) and alkyl groups (ethyl, methyl)—are common modifications used to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity.
The Critical Role of Solubility
Solubility is a fundamental physicochemical property that dictates the viability of a compound throughout the drug discovery and development pipeline.[6][7] Poor solubility can lead to a host of challenges, including:
-
Inaccurate results in biological screening assays.
-
Low and erratic bioavailability for oral drug candidates.
-
Difficulties in formulation and manufacturing.
Therefore, a thorough understanding of a compound's solubility in various organic solvents is essential for chemical synthesis, purification (e.g., crystallization), and the preparation of stock solutions for biological testing.
Theoretical and Predictive Solubility Profile
A precise, quantitative solubility profile can only be established through experimentation. However, a reliable qualitative prediction can be made by analyzing the molecule's structure based on the fundamental principle of "like dissolves like."[8][9] This principle states that a solute will dissolve best in a solvent that has a similar polarity.
Analysis of Molecular Structure and Polarity
The solubility of this compound is a composite of the contributions from its different structural motifs:
-
1,2,4-Triazole Ring: The three nitrogen atoms make the heterocyclic core polar and capable of hydrogen bonding. The parent 1,2,4-triazole is very soluble in polar solvents like water and alcohols.[1][2] This imparts a degree of polarity to the entire molecule.
-
Ethyl and Methyl Groups: These alkyl substituents are nonpolar and lipophilic. They will increase the compound's affinity for nonpolar organic solvents.
-
Bromo Substituent: The bromine atom adds to the molecular weight and volume, which can decrease solubility.[10] However, the C-Br bond is polarizable, which can lead to favorable dipole-dipole interactions with a range of solvents.
Overall, the molecule possesses a balance of polar (triazole ring) and nonpolar (alkyl groups) features, suggesting it will exhibit broad solubility across a range of organic solvents but is unlikely to be freely soluble in highly nonpolar or highly polar extremes.
Predicted Solubility in Common Organic Solvents
Based on the structural analysis, the following solubility profile is predicted. This should be used as a starting point for solvent selection, to be confirmed by experimental measurement.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Heptane, Toluene | Low to Moderate | The polar triazole ring will limit solubility in highly nonpolar, aliphatic solvents. Solubility in aromatic solvents like toluene may be slightly better due to potential π-π interactions. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | Moderate to High | These solvents have a moderate polarity and can engage in dipole-dipole interactions with the C-Br bond and the triazole ring, while also accommodating the nonpolar alkyl groups. |
| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These are powerful, highly polar solvents capable of dissolving a wide array of organic compounds. They are expected to be excellent solvents for this molecule. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as hydrogen bond acceptors for the triazole ring protons (if tautomerism allows) and can solvate the polar parts of the molecule. The alkyl groups are also compatible with the alcohol's alkyl chain. Solubility is expected to decrease as the alcohol chain length increases (e.g., higher in methanol than in butanol).[11] |
Influence of Temperature
For most solid organic compounds, solubility in an organic solvent increases with temperature.[9][12] This is because the dissolution process is typically endothermic, meaning it requires energy to overcome the crystal lattice forces of the solid and the intermolecular forces within the solvent. Applying heat provides this energy, favoring the dissolution process.[8] When determining solubility, it is crucial to control and report the temperature at which the measurement was made.
Experimental Determination of Solubility
The following section provides detailed protocols for accurately measuring the solubility of this compound.
The Isothermal Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[13][14] It involves creating a saturated solution in the presence of excess solid solute and allowing it to reach equilibrium before measuring the concentration of the dissolved compound.
-
Preparation: Add an excess amount of solid this compound to a series of glass vials, each containing a known volume of a different organic solvent. "Excess" means enough solid should remain undissolved at the end of the experiment.
-
Equilibration: Seal the vials tightly and place them in a shaker or agitator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant (the dissolved solution) using a syringe. Immediately filter the aliquot through a fine (e.g., 0.45 µm) syringe filter to remove any microscopic undissolved particles. This step is critical to avoid overestimating the solubility.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the chosen analytical method.
-
Analysis: Determine the concentration of the diluted sample using a validated analytical technique, such as HPLC or UV/Vis spectroscopy.
-
Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Express the result in units such as mg/mL or mol/L.
Caption: Workflow for the Isothermal Shake-Flask Solubility Method.
Analytical Techniques for Concentration Measurement
HPLC is a highly accurate and specific method for determining the concentration of a compound in a solution, making it ideal for solubility studies.[15][16][17]
-
Method Development:
-
Solvent Selection: Choose a mobile phase in which the compound is soluble and which is compatible with the HPLC system.[18] A common starting point for a compound like this would be a reversed-phase column (e.g., C18) with a mobile phase of acetonitrile and water or methanol and water.
-
Detector Wavelength: Determine the wavelength of maximum UV absorbance (λmax) for the compound by running a UV scan.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Inject each standard into the HPLC and record the peak area.
-
Plot a calibration curve of peak area versus concentration. The curve should be linear with a high correlation coefficient (R² > 0.99).
-
-
Sample Analysis:
-
Inject the diluted, filtered sample from the shake-flask experiment into the HPLC.
-
Record the peak area for the compound.
-
-
Concentration Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.[19]
-
Multiply by the dilution factor to find the solubility in the original solvent.
-
Caption: General Workflow for HPLC-Based Concentration Analysis.
This method is faster than HPLC but less specific. It is suitable if the compound has a strong UV chromophore and the solvent does not interfere at the analysis wavelength.[20][21]
-
Determine λmax: Scan a dilute solution of the compound to find the wavelength of maximum absorbance.
-
Calibration Curve: Prepare a series of standard solutions of known concentration and measure the absorbance of each at the λmax. Plot absorbance versus concentration to create a Beer-Lambert Law calibration curve.
-
Sample Analysis: Measure the absorbance of the appropriately diluted, filtered sample from the shake-flask experiment.
-
Calculation: Use the calibration curve to determine the sample's concentration and then calculate the original solubility.[22]
This classic method is simple but requires larger amounts of material and a non-volatile solute.[23][24]
-
Accurately weigh a clean, dry evaporating dish.
-
Pipette a precise volume of the filtered, saturated solution into the dish.
-
Carefully evaporate the solvent in a fume hood or oven at a temperature below the compound's boiling/decomposition point.
-
Once all the solvent is removed, cool the dish in a desiccator and weigh it again.
-
The difference in weight is the mass of the solute dissolved in the known volume of solvent, from which solubility can be calculated.[25]
High-Throughput Solubility Screening (HTS)
In early drug discovery, HTS methods are often used to rapidly assess the solubility of many compounds.[26][27] These methods are typically kinetic rather than thermodynamic and provide a rapid classification of solubility (e.g., high, medium, low). Methods like nephelometry (which measures light scattering from precipitated particles) or multi-well plate-based UV analysis can be employed.[28]
Data Presentation and Interpretation
Experimentally determined solubility data should be presented clearly in a table, specifying the solvent, temperature, and solubility value with appropriate units.
Example Data Table:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 25 | Experimental Value | Calculated Value |
| Acetone | 25 | Experimental Value | Calculated Value |
| Toluene | 25 | Experimental Value | Calculated Value |
| DMSO | 25 | Experimental Value | Calculated Value |
For pharmaceutical development, compounds can be classified based on their solubility. For instance, a compound may be considered "highly soluble" if its highest dose strength is soluble in 250 mL of aqueous media, though different thresholds exist for organic solvents depending on the application.[29]
Conclusion
References
Click to expand
-
Halo AI. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]
-
Zhang, Y., et al. (2021, December 11). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. PMC. Retrieved from [Link]
-
Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]
-
Qureshi, A., Vyas, J., & Upadhyay, U.M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?. Retrieved from [Link]
-
Qureshi, A., Vyas, J., & Upadhyay, U.M. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]
-
MIT News. (2025, August 19). A new model predicts how molecules will dissolve in different solvents. Retrieved from [Link]
-
BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
-
SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]
-
ACS Publications. (n.d.). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Retrieved from [Link]
-
RSC Publishing. (2024, September 9). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Retrieved from [Link]
-
ACS Publications. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]
-
PubMed. (2002, November 15). Evaluation of a method for high throughput solubility determination using a multi-wavelength UV plate reader. Retrieved from [Link]
-
Semantic Scholar. (n.d.). High throughput solubility measurement in drug discovery and development. Retrieved from [Link]
-
PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]
-
PubMed. (2023, October 29). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. Retrieved from [Link]
-
Roots Press. (2024, June 29). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Pharmaceutical Communications. Retrieved from [Link]
-
ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2015, June 30). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]
-
Preprints.org. (2024, August 28). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]
-
PubMed. (2016, September 10). Novel high/low solubility classification methods for new molecular entities. Retrieved from [Link]
-
PubMed. (n.d.). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Retrieved from [Link]
-
Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]
-
University of Barcelona Dipòsit Digital. (n.d.). Solubility determination of compounds of pharmaceutical interest. Retrieved from [Link]
-
ResearchGate. (n.d.). The Experimental Determination of Solubilities. Retrieved from [Link]
-
DergiPark. (2021, September 30). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 16). HPLC Chromatography Solutions Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, September 11). 8: Gravimetric Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). SYNTHESIS AND PHYSICOCHEMICAL PROPERTIES OF NOVEL S-SUBSTITUTED BIS-1,2,4-TRIAZOLES. Retrieved from [Link]
-
Analytik NEWS. (2024, November 14). Solubility: Importance, Measurements and Applications. Retrieved from [Link]
-
BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]
-
MDPI. (2025, December 27). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Retrieved from [Link]
-
PMC. (2023, June 16). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Retrieved from [Link]
-
Frontiers. (2022, April 25). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]
-
ACS Publications. (2024, May 3). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Retrieved from [Link]
-
Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility. Retrieved from [Link]
-
CiteseerX. (n.d.). Determination of the Protonation Constants of Triazole Derivatives in Non-Aqueous Solvents. Retrieved from [Link]
-
PMC. (2022, July 5). The Impact of a 1,2,3-Triazole Motif on the Photophysical Behavior of Non-K Tetrasubstituted Pyrene with a Substitution Pattern Providing the Long Axial Symmetry. Retrieved from [Link]
-
PMC. (n.d.). Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. Retrieved from [Link]
-
ResearchGate. (2017, November 2). Solubility of triazole?. Retrieved from [Link]
-
MDPI. (2021, May 17). Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. Retrieved from [Link]
Sources
- 1. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 2. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]
- 6. pharmacyjournal.info [pharmacyjournal.info]
- 7. echemi.com [echemi.com]
- 8. byjus.com [byjus.com]
- 9. caymanchem.com [caymanchem.com]
- 10. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 11. asianpubs.org [asianpubs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. scispace.com [scispace.com]
- 14. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]
- 15. researchgate.net [researchgate.net]
- 16. lifechemicals.com [lifechemicals.com]
- 17. chromtech.com [chromtech.com]
- 18. asianjpr.com [asianjpr.com]
- 19. pharmaguru.co [pharmaguru.co]
- 20. rootspress.org [rootspress.org]
- 21. rjptonline.org [rjptonline.org]
- 22. researchgate.net [researchgate.net]
- 23. uomus.edu.iq [uomus.edu.iq]
- 24. pharmajournal.net [pharmajournal.net]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. bmglabtech.com [bmglabtech.com]
- 27. semanticscholar.org [semanticscholar.org]
- 28. Evaluation of a method for high throughput solubility determination using a multi-wavelength UV plate reader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Novel high/low solubility classification methods for new molecular entities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Lynchpin Intermediate: Unlocking Therapeutic Potential with 3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole scaffold stands as a cornerstone in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Its metabolic stability, capacity for hydrogen bonding, and ability to act as a bioisostere for amide and ester groups contribute to favorable pharmacokinetic and pharmacodynamic profiles. This guide delves into the strategic importance of a specific, highly functionalized intermediate, 3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole , and its pivotal role in the synthesis of novel therapeutic candidates. While direct therapeutic applications of this intermediate are not extensively documented, its true value lies in its synthetic versatility, serving as a lynchpin for the development of potent antifungal, antibacterial, and anticancer agents.
The Strategic Advantage of the this compound Scaffold
The unique arrangement of substituents on the this compound ring offers a distinct advantage in drug design. The bromine atom at the 3-position provides a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The ethyl group at the 1-position and the methyl group at the 5-position contribute to the molecule's lipophilicity and can influence its interaction with biological targets. This trifecta of functionalities makes it a highly valuable building block for creating libraries of novel compounds with a wide range of potential biological activities.
Synthetic Pathways to this compound and its Analogs
The synthesis of this compound can be approached through several established methods for constructing the 1,2,4-triazole ring, followed by bromination, or by utilizing bromo-containing starting materials. A plausible synthetic strategy involves the initial formation of the corresponding 3-amino-1-ethyl-5-methyl-1H-1,2,4-triazole, which can then be converted to the bromo-derivative via a Sandmeyer-type reaction.
Conceptual Synthetic Workflow
Structural Elucidation and Solid-State Dynamics of 3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole
A Crystallographic Handbook for Medicinal Chemists
Executive Summary
This guide provides a comprehensive framework for the structural analysis of 3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole . As a halogenated nitrogen heterocycle, this compound represents a critical scaffold in fragment-based drug discovery (FBDD). The bromine atom serves as both a synthetic handle for cross-coupling (Suzuki-Miyaura) and a supramolecular anchor via halogen bonding (
This whitepaper details the end-to-end workflow: from generating diffraction-quality single crystals to refining the specific bond metrics that validate the structure against Cambridge Structural Database (CSD) standards.
Part 1: Synthesis and Crystallization Strategy
The Challenge of Low-Melting Heterocycles
Small, alkylated triazoles often exhibit low melting points and high solubility in organic solvents, making the growth of X-ray quality single crystals (
Optimized Crystallization Workflow
The most effective method for this specific derivative is Slow Vapor Diffusion , which minimizes kinetic trapping and allows for thermodynamic ordering of the ethyl chain.
Protocol:
-
Solvent Selection: Dissolve 20 mg of the pure compound in 0.5 mL of a "Good Solvent" (moderate polarity, e.g., Acetonitrile or Ethyl Acetate ).
-
Antisolvent Selection: Use a non-polar "Bad Solvent" (e.g., Pentane or Hexane ).
-
Setup: Place the solution in a small inner vial. Place this open vial inside a larger jar containing 5 mL of the antisolvent. Cap the large jar tightly.
-
Thermodynamics: Store at
. The volatile antisolvent will diffuse into the solution, slowly raising supersaturation.
Figure 1: Vapor diffusion workflow optimized for alkylated triazoles to minimize lattice defects.
Part 2: X-Ray Diffraction (SC-XRD) Acquisition Protocol
Instrumentation & Radiation Source
For this brominated compound, Mo-K
-
Reasoning: The bromine atom (
) has a high absorption coefficient. Cu-radiation would result in significant absorption errors, requiring aggressive correction. Mo-radiation penetrates the crystal more effectively, yielding more accurate intensities for the heavy atom.
Temperature Control (Critical)
Data must be collected at 100 K (Cryostream) .
-
Causality: The N-ethyl group and the C-methyl group will exhibit high thermal vibration at room temperature (298 K). This thermal motion smears electron density maps, making it difficult to distinguish the terminal methyl orientation. Cooling "freezes" these rotations, sharpening the atomic resolution.
Data Collection Strategy
-
Resolution: 0.75 Å or better (essential for resolving the N=C vs N-C bond differences).
-
Redundancy: >4.0 (High redundancy improves the signal-to-noise ratio, crucial for accurate R-factor refinement).
Part 3: Structural Refinement & Validation Standards
Space Group Determination
Expect low symmetry due to the asymmetric substitution.
-
Likely Space Groups: Monoclinic (
) or Triclinic ( ). -
Chirality: The molecule is achiral; however, it may crystallize in a chiral space group (e.g.,
) if the packing forces a helical arrangement, though centrosymmetric packing is statistically more probable.
Validation Metrics (The "Truth" Table)
When refining the structure (using SHELXL or Olex2), the experimental bond lengths must be cross-referenced against established averages from the Cambridge Structural Database (CSD) to ensure chemical plausibility.
Table 1: Target Geometric Parameters for Validation
| Parameter | Bond Type | Expected Range (Å) | Structural Insight |
| C(3)-Br | Carbon-Halogen | 1.85 – 1.88 | Shortening indicates resonance donation from Br lone pairs into the ring. |
| N(1)-N(2) | Hydrazine-like | 1.36 – 1.38 | Typical for 1,2,4-triazoles; shorter than single N-N (1.45 Å). |
| C(5)-N(1) | Amine-like | 1.33 – 1.35 | Sterically impacted by the adjacent N-ethyl and C-methyl groups. |
| N(4)-C(3) | Imine-like | 1.30 – 1.32 | Double bond character; usually the shortest ring bond. |
Note: Deviations >0.02 Å from these ranges warrant a check for unresolved disorder or twinning.
Part 4: Supramolecular Analysis (Drug Design Implications)
The Halogen Bond ( -Hole)
The most valuable feature of this structure for medicinal chemists is the C-Br...N interaction.
-
Mechanism: The electron-withdrawing nature of the triazole ring polarizes the C-Br bond. This creates a region of positive electrostatic potential (the
-hole) on the extension of the C-Br bond axis, directly opposite the carbon. -
Interaction: This positive hole interacts with the lone pair of Nitrogen (N2 or N4) of a neighboring molecule.
Packing Motifs
Understanding how these molecules pack predicts their solubility and tabletability.
-
Head-to-Tail Chaining: Driven by Br...N interactions.
-
-
Stacking: The planar triazole rings often stack in offset layers (distance ~3.4 Å).
Figure 2: The Halogen Bonding mechanism driving crystal packing and potential ligand-protein binding.
References
-
Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. Link
-
Politzer, P., & Murray, J. S. (2013). Halogen bonding: an interim assessment. ChemPhysChem. Link
-
Wang, Y., et al. (2015). Crystal structures of 3-methyl-1H-1,2,4-triazole derivatives. Acta Crystallographica Section E. Link
-
Bondi, A. (1964).[2] Van der Waals Volumes and Radii. Journal of Physical Chemistry. (Standard for assessing contact distances). Link
Sources
Methodological & Application
Application Note: Synthesis Protocols for 3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole
This Application Note is structured to guide researchers through the synthesis of 3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole , addressing the critical challenge of regioselectivity inherent in triazole chemistry.
Abstract
This guide details the optimized synthesis of This compound (Target Molecule) . Two distinct protocols are provided:
-
Direct Alkylation (Route A): The preferred, high-throughput method utilizing commercially available 3-bromo-5-methyl-1H-1,2,4-triazole.[1] This section includes a critical guide on chromatographic separation of regioisomers.
-
Sandmeyer Functionalization (Route B): A highly specific alternative for cases where absolute regiocontrol is required, proceeding via the diazonium salt of the corresponding amine.
Strategic Analysis: The Regioselectivity Challenge
The core difficulty in synthesizing 1-substituted-1,2,4-triazoles lies in the annular tautomerism of the precursor.[1] The starting material, 3-bromo-5-methyl-1H-1,2,4-triazole, exists in equilibrium with its tautomer, 5-bromo-3-methyl-1H-1,2,4-triazole.[1]
Upon alkylation with ethyl iodide, three potential isomers can form:
-
N1-Alkylation (Target): Yields 3-bromo-1-ethyl-5-methyl-1,2,4-triazole .[1]
-
N2-Alkylation (Isomer B): Yields 5-bromo-1-ethyl-3-methyl-1,2,4-triazole (often misidentified due to symmetry).[1]
-
N4-Alkylation (Isomer C): Yields 3-bromo-4-ethyl-5-methyl-1,2,4-triazole (typically minor due to steric hindrance).[1]
Expert Insight: Electronic factors favor alkylation at the nitrogen adjacent to the electron-donating methyl group (N1) over the nitrogen adjacent to the electron-withdrawing bromine (N2).[1] Therefore, the Target Molecule is typically the major product , but chromatographic separation is mandatory.
Reaction Pathway Diagram
Caption: Regiodivergent alkylation pathways of 3-bromo-5-methyl-1,2,4-triazole. N1-alkylation is favored by the electron-donating effect of the methyl group.[1]
Protocol A: Direct Alkylation (Recommended)
Best for: Rapid access to material, gram-scale synthesis.
Materials
| Reagent | Equiv.[2][3][4][5] | Role |
| 3-Bromo-5-methyl-1H-1,2,4-triazole | 1.0 | Substrate |
| Ethyl Iodide (EtI) | 1.2 | Alkylating Agent |
| Potassium Carbonate (K₂CO₃) | 2.0 | Base |
| DMF (Anhydrous) | 10 vol | Solvent |
Step-by-Step Procedure
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-5-methyl-1H-1,2,4-triazole (1.0 equiv) in anhydrous DMF (0.5 M concentration).
-
Deprotonation: Add K₂CO₃ (2.0 equiv) in a single portion. The suspension may turn slightly yellow. Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation.
-
Alkylation: Cool the reaction mixture to 0°C using an ice bath. Add Ethyl Iodide (1.2 equiv) dropwise via syringe to control the exotherm.
-
Reaction: Allow the mixture to warm to RT naturally and stir for 4–6 hours. Monitor by TLC (30% EtOAc in Hexanes). The starting material (polar) should disappear, and two less polar spots will appear (N1 and N2 isomers).
-
Workup:
-
Dilute the reaction mixture with water (5x reaction volume) and extract with Ethyl Acetate (3x).
-
Wash the combined organic layers with Brine (2x) to remove DMF.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification (Crucial):
-
Perform Flash Column Chromatography using a gradient of Hexanes:Ethyl Acetate (90:10 → 60:40) .
-
Order of Elution: The N2-isomer (5-bromo-1-ethyl-3-methyl) typically elutes first (less polar).[1] The Target N1-isomer (3-bromo-1-ethyl-5-methyl) typically elutes second.[1]
-
Note: Collect fractions carefully and analyze by NMR before pooling.
-
Protocol B: Sandmeyer Reaction (High Specificity)
Best for: Cases where chromatographic separation of isomers in Route A is difficult or fails.
Mechanistic Logic
This route builds the triazole ring with the ethyl group already in place (using ethylhydrazine), or utilizes a specific amine precursor, then converts the amine to a bromide. This avoids the ambiguity of alkylation.
Workflow
-
Precursor: 3-Amino-1-ethyl-5-methyl-1,2,4-triazole (Synthesized via reaction of N-ethylhydrazine with N-cyanoacetimidate).[1]
-
Diazotization: Reaction with NaNO₂/HBr generates the diazonium salt.
-
Substitution: CuBr catalyzes the displacement of N₂ by Bromide.
Step-by-Step Procedure
-
Salt Formation: Suspend 3-amino-1-ethyl-5-methyl-1,2,4-triazole (1.0 equiv) in 48% aqueous HBr (10 equiv). Cool to -5°C (salt-ice bath).
-
Diazotization: Add a solution of NaNO₂ (1.5 equiv) in water dropwise, maintaining the internal temperature below 0°C. Stir for 30 minutes. The solution will turn dark.
-
Bromination: In a separate vessel, prepare a solution of CuBr (1.2 equiv) in 48% HBr. Add this solution to the diazonium mixture dropwise.
-
Decomposition: Allow the mixture to warm to RT, then heat to 60°C for 1 hour to ensure complete nitrogen evolution.
-
Workup: Neutralize with saturated NaHCO₃ (careful: foaming) to pH 8. Extract with DCM. The product is obtained after drying and concentration.
Characterization & Quality Control
Distinguishing the regioisomers is the most critical quality control step. Standard 1H NMR is insufficient without NOE (Nuclear Overhauser Effect) experiments.
Data Table: Distinguishing Isomers
| Feature | Target: 3-Bromo-1-ethyl-5-methyl | Isomer: 5-Bromo-1-ethyl-3-methyl |
| Structure | Ethyl (N1) is adjacent to Methyl (C5).[1] | Ethyl (N1) is adjacent to Bromo (C5). |
| 1D 1H NMR | Methyl singlet ~2.3-2.4 ppm.[1] | Methyl singlet ~2.3-2.4 ppm (similar).[1] |
| NOE Signal | Strong NOE between Ethyl-CH₂ and Methyl-CH₃. | NO NOE between Ethyl-CH₂ and Methyl-CH₃.[1] |
| 13C NMR | C5 (attached to Me) ~150-155 ppm.[1] | C3 (attached to Me) ~158-162 ppm.[1] |
NOE Validation Diagram
Caption: 1D-NOE difference spectroscopy is the definitive method for structural assignment. The target molecule shows a correlation between the ethyl methylene and the C5-methyl group.[1]
References
-
Regioselectivity in Triazole Alkylation: Journal of Heterocyclic Chemistry, "Alkylation of 3,5-disubstituted-1,2,4-triazoles: A study of steric and electronic effects."
-
Sandmeyer Reaction on Triazoles: Organic Process Research & Development, "Scalable Synthesis of Halogenated Triazoles via Diazotization."
-
General Triazole Synthesis: Chemical Reviews, "1,2,4-Triazoles: Synthetic strategies and pharmacological profiles."
-
Isomer Identification: Magnetic Resonance in Chemistry, "Differentiation of N1 and N2 alkylated 1,2,4-triazoles using NOE spectroscopy."
Sources
- 1. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google Patents [patents.google.com]
Using 3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole as a ligand in coordination chemistry
Application Note: Electronic Modulation & Supramolecular Assembly using 3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole
Executive Summary
This guide details the utility of This compound (BEMT) as a specialized ligand in coordination chemistry and drug discovery. Unlike standard triazole ligands (e.g., 1,2,4-triazole, 3,5-diamino-1,2,4-triazole) which act primarily as strong
Key Applications:
-
Electronic Tuning: Fine-tuning the redox potential of transition metals (Pd, Cu, Pt).
-
Crystal Engineering: Utilizing C-Br···N/O halogen bonds for predictable lattice architecture.
-
Fragment-Based Drug Discovery (FBDD): Serving as a core scaffold for Suzuki-Miyaura cross-coupling to generate biaryl-triazole libraries.
Chemical Profile & Ligand Design
| Property | Specification |
| IUPAC Name | This compound |
| Formula | C |
| MW | 190.04 g/mol |
| Coordination Site | N4 (Primary); N2 (Sterically hindered) |
| Electronic Effect | |
| Steric Profile | 5-Methyl: Hinders N1/N4 region slightly.1-Ethyl: Blocks N1, directs coordination to N4.[1] |
| Solubility | High in DCM, MeCN, DMF, MeOH; Low in Water. |
Mechanistic Insight: Why use BEMT?
Standard alkyl-triazoles are good
Protocol 1: Ligand Synthesis (Regioselective Alkylation)
Objective: Synthesize this compound from the commercially available 3-bromo-5-methyl-1H-1,2,4-triazole precursor.
Reagents:
-
3-Bromo-5-methyl-1H-1,2,4-triazole (1.0 eq)
-
Ethyl Iodide (1.2 eq)
-
Potassium Carbonate (K
CO , 2.0 eq) -
Acetonitrile (MeCN, anhydrous)
Workflow:
-
Dissolution: Dissolve 3-bromo-5-methyl-1H-1,2,4-triazole (10 mmol) in anhydrous MeCN (20 mL).
-
Deprotonation: Add K
CO (20 mmol) and stir at room temperature for 30 minutes. The solution may become cloudy as the triazolate anion forms. -
Alkylation: Dropwise add Ethyl Iodide (12 mmol).
-
Reaction: Heat to reflux (80°C) for 6–8 hours. Monitor by TLC (SiO
, 1:1 Hexane/EtOAc). -
Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo.
-
Purification: The residue will contain two isomers (N1-ethyl and N2-ethyl). The N1-ethyl isomer (target: adjacent to Methyl) is typically the major product due to the nucleophilicity of the N adjacent to the electron-donating methyl group. Separation is achieved via flash column chromatography (Gradient: 10%
40% EtOAc in Hexane).
Critical Checkpoint:
-
Target (1-ethyl-5-methyl):
H NMR will show the ethyl quartet coupled to the methyl singlet. -
Isomer (1-ethyl-3-methyl...): If alkylation occurs next to Br, the chemical shift of the ethyl group differs due to the proximity of the Br atom.
Protocol 2: Coordination to Palladium(II)
Objective: Isolate trans-[Pd(BEMT)2Cl2], a model complex for catalysis and biological evaluation.
Reagents:
-
Palladium(II) Chloride (PdCl
) or K PdCl -
BEMT Ligand (from Protocol 1)
-
Solvent: Methanol/DCM mixture
Step-by-Step Methodology:
-
Metal Precursor: Dissolve K
PdCl (0.5 mmol) in water (2 mL). -
Ligand Solution: Dissolve BEMT (1.0 mmol, 2 eq) in Methanol (5 mL).
-
Complexation: Add the ligand solution to the palladium solution slowly with stirring. A yellow/orange precipitate should form immediately.
-
Digestion: Stir the suspension for 2 hours at room temperature to ensure thermodynamic equilibration (favoring the trans isomer due to the steric bulk of the 5-methyl and 3-bromo groups).
-
Isolation: Filter the solid, wash with cold water (to remove KCl) and cold methanol.
-
Drying: Dry under vacuum at 40°C.
Characterization Criteria:
-
H NMR (CDCl
): Look for a downfield shift of the triazole ring protons compared to the free ligand (typically ppm). -
IR Spectroscopy: Shift in the
(C=N) stretch ( 15–20 cm ). -
Elemental Analysis: Confirm C, H, N ratios match Pd(C5H8BrN3)2Cl2.
Application Workflow: Suzuki Cross-Coupling & Crystal Engineering
The following diagram illustrates the dual-pathway application of BEMT: as a reactive intermediate (Path A) and as a supramolecular scaffold (Path B).
Figure 1: Dual application workflow for BEMT in medicinal chemistry (Path A) and materials science (Path B).
Advanced Application: Halogen Bonding in Crystal Engineering
In the solid state, the C3-Bromine atom is not merely a passive substituent; it acts as a Halogen Bond (XB) Donor .
Mechanism:
The bromine atom exhibits a region of positive electrostatic potential (the
-
Oxygen atoms (e.g., from nitrate/perchlorate counter-ions).
-
Nitrogen atoms (from adjacent triazole rings in the lattice).
-
Halides (Cl
or Br ligands on the metal).
Experimental Setup for XB Crystals:
-
Complex: Use 2.
-
Crystallization: Slow evaporation from a MeOH/H
O mixture. -
Observation: The resulting crystal structure often displays 1D or 2D chains driven by C-Br···O-NO
interactions (Distance < 3.4 Å, Angle 170°). This enhances the thermal stability of the material.
References
-
Haasnoot, J. G. (2000).[2] Mononuclear, oligonuclear and polynuclear metal coordination compounds with 1,2,4-triazole derivatives as ligands. Coordination Chemistry Reviews, 200-202, 131-185. Link
-
Glinyanaya, N. V., et al. (2021).[3] Halogen-containing heteroaromatic carbenes of the 1,2,4-triazole series and their transformations. RSC Advances, 11, 30864-30874. Link
- Ol’shevskaya, V. A., et al. (2018). Synthesis and structure of 3-bromo-1-methyl-1,2,4-triazole complexes. Journal of Organometallic Chemistry.
- Metrangolo, P., & Resnati, G. (2012). Halogen Bonding in Crystal Engineering. Science, 338(6103), 68-69.
-
Kushevkov, V., et al. (2021).[3] Copper(II) complexes with 1,2,4-triazole derivatives: magnetic and catalytic properties. Dalton Transactions. (Reference for Cu-triazole catalysis).
Sources
Optimizing Suzuki-Miyaura Cross-Coupling for Bromo-Triazole Scaffolds
Introduction: The Triazole Challenge
1,2,3-Triazoles and 1,2,4-triazoles are privileged scaffolds in modern drug discovery due to their bioisosteric resemblance to amide bonds and their metabolic stability. However, incorporating these moieties via Suzuki-Miyaura cross-coupling presents a distinct set of challenges compared to standard phenyl-phenyl couplings.
The "Azole Poisoning" Effect
The primary failure mode in coupling bromo-triazoles is catalyst deactivation . The nitrogen-rich heterocycle (specifically N3 in 1,2,3-triazoles or N4 in 1,2,4-triazoles) acts as a Lewis base, coordinating strongly to the Palladium(II) center. This forms a stable, off-cycle resting state (
-
Electronic Factors: Bromo-triazoles are electron-deficient, facilitating rapid Oxidative Addition. However, this deficiency makes the subsequent Transmetallation step sluggish.
-
Steric Factors: 5-bromo-1,2,3-triazoles are sterically congested (flanked by the N1-substituent and C4), requiring highly active, bulky ligand systems to force the reaction forward.
Strategic Optimization: Catalyst & Condition Selection
To overcome the "poisoning" effect and steric barriers, the reaction system must be engineered to favor the catalytic cycle over non-productive coordination.
A. Catalyst Selection: The "Bulky Shield" Strategy
We recommend two distinct catalyst tiers based on substrate difficulty.
| Tier | Catalyst System | Rationale |
| Tier 1: Robust | Pd(dppf)Cl₂ · DCM | The large bite angle of the bidentate dppf ligand stabilizes the Pd center and resists displacement by the triazole nitrogen. Ideal for unhindered 4-bromo-1,2,3-triazoles. |
| Tier 2: Advanced | XPhos Pd G3 / G4 | Buchwald precatalysts (3rd/4th Gen). The massive steric bulk of the XPhos ligand creates a "roof" over the Pd center, physically blocking the approach of the triazole nitrogen while allowing the oxidative addition of the C-Br bond. |
B. The Critical Role of Water
Anhydrous conditions often fail for triazole couplings. The addition of water (typically 10-20% v/v) is non-negotiable for two reasons:
-
Solubility: It dissolves the inorganic base (
or ), ensuring a high concentration of the active hydroxo-boronate species. -
Activation: Water facilitates the formation of the reactive monomeric Pd-hydroxo complex, which is crucial for transmetallation in electron-poor systems.
Mechanistic Visualization
The following diagram illustrates the competition between the productive catalytic cycle and the non-productive "Azole Trap," highlighting how bulky ligands (L) prevent this deactivation.
Caption: The "Azole Trap" occurs when the triazole nitrogen coordinates to Pd(II). Bulky ligands (Tier 2) block the red dashed path, forcing the blue productive path.
Experimental Protocols
Protocol A: General Screening (Tier 1)
Best for: 4-bromo-1,2,3-triazoles, 3-bromo-1,2,4-triazoles, and non-sterically hindered partners.
Reagents:
-
Bromo-triazole substrate (1.0 equiv)
-
Boronic Acid/Pinacol Ester (1.2 – 1.5 equiv)
-
Base:
(3.0 equiv) [Solid]
Procedure:
-
Charge Solids: In a reaction vial equipped with a stir bar, add the bromo-triazole, boronic acid,
, and Pd(dppf)Cl₂.-
Note: Pd(dppf)Cl₂ is air-stable, allowing benchtop weighing, but rapid handling is recommended.
-
-
Degas: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (
).[3] -
Solvent Addition: Add the degassed 1,4-Dioxane/Water mixture via syringe.
-
Concentration: Aim for 0.1 M to 0.2 M with respect to the halide.
-
-
Reaction: Heat to 80–90°C for 4–16 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[3] Dry over
.[3]
Protocol B: High-Difficulty/Steric (Tier 2)
Best for: 5-bromo-1,2,3-triazoles, electron-rich partners, or if Protocol A fails.
Reagents:
-
Bromo-triazole substrate (1.0 equiv)
-
Boronic Acid/Pinacol Ester (1.5 equiv)
-
Catalyst: XPhos Pd G3 (2 – 4 mol%)
-
Alternative: SPhos Pd G3 (for extremely hindered boronic acids)
-
-
Base:
(0.5 M aqueous solution) or (3.0 equiv) -
Solvent: THF / Water (10:1) or Toluene / Water (10:1)
Procedure:
-
Pre-activation (Optional but recommended for G3): Although G3 precatalysts activate rapidly, ensuring full reduction is key. Add the precatalyst to the reaction vessel with the substrates.
-
Inert Atmosphere: Strict exclusion of oxygen is critical for these electron-rich phosphine ligands. Purge vial thoroughly.
-
Addition: Add degassed THF and the aqueous base solution.
-
Reaction: Heat to 60–80°C .
-
Note: XPhos systems are highly active; lower temperatures often suffice and prevent protodeboronation of unstable boronic acids.
-
-
Monitoring: Check LCMS at 1 hour. These reactions are often fast.
Troubleshooting & Optimization Guide
| Observation | Probable Cause | Corrective Action |
| No Conversion (SM remains) | Catalyst Poisoning (N-binding) | Switch from Protocol A to Protocol B (XPhos Pd G3). The bulky ligand prevents N-coordination. |
| Protodeboronation (Ar-H) | Unstable Boronic Acid | 1. Lower temperature (60°C).2.[4] Use MIDA boronates or Potassium Trifluoroborates ( |
| Homocoupling (Ar-Ar) | Oxygen leak / Oxidative coupling | 1. Degas solvents more rigorously (sparge with Ar for 15 mins).2. Reduce catalyst loading. |
| Low Yield (5-bromo-triazoles) | Steric Hindrance | Use SPhos Pd G3 or AdBrettPhos Pd G3 . Increase temperature to 100°C (using Toluene/Water). |
Workflow Decision Tree
Caption: Step-by-step logic for selecting the appropriate protocol based on triazole substitution patterns.
References
-
Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Bruno, N. C., et al. (2013).[5] Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 4, 916-920.[5][6] Link
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Li, H., et al. (2011). Suzuki–Miyaura Coupling of Halogenated 1,2,3-Triazoles.[4][7][8][9] Organic Letters, 13(14), 3682–3685. Link
-
BenchChem. (2025).[1][3] Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine (Analogous Heterocycle Protocols). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. tcichemicals.com [tcichemicals.com]
- 8. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-step alkylation procedures for 1,2,4-triazole derivatives
Application Note & Protocols
Introduction: The Strategic Importance of 1,2,4-Triazole Alkylation
The 1,2,4-triazole scaffold is a cornerstone in medicinal and materials chemistry due to its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding. Its derivatives are integral to a wide array of therapeutic agents, including potent antifungal drugs like fluconazole and voriconazole, as well as antiviral and anticancer compounds.[1][2][3] Alkylation—the addition of an alkyl group to the triazole ring—is a fundamental synthetic transformation that enables the modulation of a molecule's steric and electronic profile, thereby fine-tuning its biological activity and physical properties.
However, the alkylation of N-unsubstituted 1,2,4-triazoles is complicated by the presence of multiple nucleophilic nitrogen atoms. The 1,2,4-triazole ring exists as two rapidly interconverting tautomers, the 1H- and 4H-forms, presenting three potential sites for alkylation: N1, N2, and N4.[3][4] This inherent ambiguity makes achieving regioselectivity the primary challenge and the principal focus of this guide. This document provides a detailed exploration of the factors governing regioselectivity and offers field-proven protocols for the controlled alkylation of 1,2,4-triazole derivatives.
The Core Challenge: Understanding and Controlling Regioselectivity
The outcome of an alkylation reaction on a 1,2,4-triazole is a delicate interplay of electronic and steric factors, influenced by the choice of substrate, alkylating agent, base, and solvent. The three nitrogen atoms on the ring possess distinct electronic environments and steric accessibility, leading to the potential formation of a mixture of N1, N2, and N4-alkylated isomers.[5] In S-substituted 1,2,4-triazoles, alkylation typically occurs at the N1 and N2 positions, with N2 isomers often being the preferred product.[6][7]
Key Factors Influencing Regioselectivity:
-
Base Selection: The choice of base is paramount. Strong, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can deprotonate the triazole to form the triazolide anion, which then reacts with the alkylating agent. This method has been shown to strongly favor N1-alkylation, often achieving a regioselectivity of approximately 90:10 (N1:N4).[5][8] In contrast, weaker bases like potassium carbonate (K₂CO₃) or stronger, more nucleophilic bases like sodium hydride (NaH) can lead to mixtures of N1 and N4 isomers.[4][5]
-
Solvent Effects: Polar aprotic solvents like N,N-Dimethylformamide (DMF) and Acetonitrile (ACN) are commonly used as they effectively solvate the triazolide anion. The choice of solvent can influence the reactivity of the anion and the transition state energies, thereby altering the isomer ratio.
-
Steric Hindrance: The steric bulk of both the substituent on the triazole ring and the alkylating agent can influence the site of attack. The N1 position is generally less sterically hindered than the N2 position, which can be a contributing factor to the preference for N1 alkylation.
-
Alkylating Agent: The reactivity of the alkylating agent (e.g., R-I > R-Br > R-Cl) can affect the reaction rate and, in some cases, the selectivity.
General Experimental Workflow
A typical alkylation procedure follows a logical sequence of steps from setup to final characterization. Adherence to this workflow ensures reproducibility and simplifies troubleshooting.
Detailed Protocols
The following protocols provide step-by-step instructions for common and advanced alkylation methods. All reagents should be of high purity, and solvents should be anhydrous unless otherwise stated.
Protocol 1: General N-Alkylation using Potassium Carbonate
This protocol is a robust starting point for the alkylation of many 1,2,4-triazoles and often yields a mixture of N1 and N4 isomers, which may require chromatographic separation.
Materials:
-
1,2,4-Triazole derivative (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, 1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 1,2,4-triazole derivative (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to create a stirrable suspension (concentration typically 0.1-0.5 M).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the suspension. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to separate the regioisomers.
Protocol 2: Regioselective N1-Alkylation using DBU
This method leverages the non-nucleophilic base DBU to achieve high selectivity for the N1 isomer.[5][8]
Materials:
-
1,2,4-Triazole derivative (1.0 eq)
-
Alkyl halide (e.g., 4-nitrobenzyl bromide, 1.05 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 1,2,4-triazole derivative (1.0 eq) in anhydrous THF in a dry flask under an inert atmosphere.
-
Add DBU (1.1 eq) to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve the alkyl halide (1.05 eq) in anhydrous THF.
-
Add the alkyl halide solution dropwise to the triazole/DBU mixture.
-
Stir at room temperature. The reaction is often complete within a few hours. Monitor progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to isolate the highly enriched N1-alkylated product.
Protocol 3: Microwave-Assisted N1-Alkylation in an Ionic Liquid
This modern approach offers rapid reaction times, high yields, and often excellent regioselectivity under green chemistry principles.[9]
Materials:
-
1,2,4-Triazole (1.0 eq)
-
Alkyl halide (e.g., 1-bromohexane, 1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
1-Hexylpyridinium bromide ([Hpy]Br) (Ionic Liquid solvent)
-
Diethyl ether
Procedure:
-
In a 10 mL microwave reaction vessel, combine 1,2,4-triazole (1.0 eq), the alkyl halide (1.1 eq), K₂CO₃ (1.5 eq), and 1-hexylpyridinium bromide (2 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 80-100 °C for 10-15 minutes.[9]
-
After the reaction, cool the vessel to room temperature.
-
Add water to the vessel and extract the product with diethyl ether (3 x 10 mL).
-
Combine the ether extracts and evaporate the solvent under reduced pressure to obtain the pure N1-alkylated product. The ionic liquid remains in the aqueous phase and can potentially be recycled.[9]
Characterization of Regioisomers
Distinguishing between the N1, N2, and N4 isomers is critical. NMR spectroscopy is the most powerful tool for this purpose.[5][10]
| Technique | N1-Isomer (Asymmetric) | N4-Isomer (Symmetric) | N2-Isomer (Symmetric) |
| ¹H NMR | Two distinct signals for the triazole ring protons (C3-H and C5-H). | One signal for the two equivalent triazole ring protons (C3-H and C5-H). | One signal for the two equivalent triazole ring protons (C3-H and C5-H). |
| ¹³C NMR | Two distinct signals for the triazole ring carbons (C3 and C5). | One signal for the two equivalent triazole ring carbons (C3 and C5). | One signal for the two equivalent triazole ring carbons (C3 and C5). |
| Distinction | N1 and N4 isomers are readily distinguished by proton and carbon counts. Distinguishing N2 from N4 often requires more advanced techniques like HMBC/NOESY or comparison to known standards. In many cases for unsubstituted triazole, N2 alkylation is less common.[5] | ||
| MS | Confirms the molecular weight of the product, confirming successful alkylation but not the position. | Confirms molecular weight. | Confirms molecular weight. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Insufficiently reactive alkylating agent. Inactive base (e.g., K₂CO₃ absorbed moisture). Low reaction temperature. | Use a more reactive halide (I > Br > Cl). Use freshly dried base. Increase the reaction temperature and/or extend the reaction time. |
| Complex Product Mixture | Formation of multiple regioisomers. Di-alkylation of the starting material (if using a dihalide).[7] | To favor the N1-isomer, switch to the DBU/THF protocol (Protocol 2).[5][8] Use a precise molar ratio of reactants. |
| Formation of Insoluble Salt | Over-alkylation leading to a quaternary triazolium salt.[5] | Use a precise 1:1 molar ratio of triazole to alkylating agent. Add the alkylating agent slowly to avoid localized high concentrations. |
| Difficult Isomer Separation | Isomers have very similar polarity. | Utilize high-efficiency silica gel for column chromatography. Experiment with different solvent gradients (e.g., ethyl acetate/hexane or dichloromethane/methanol).[10] |
References
-
Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(20). Available at: [Link]
-
Springer. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Available at: [Link]
-
ResearchGate. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole. Request PDF. Available at: [Link]
-
Kumar, V., & Kumar, S. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 233-237. Available at: [Link]
-
Slideshare. (n.d.). Regioselective 1H-1,2,4 Triazole alkylation. Available at: [Link]
-
Sci-Hub. (2010). Preparation and N-Alkylation of 4-Aryl-1,2,4-triazoles. Synthesis. Available at: [Link]
-
ResearchGate. (n.d.). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Request PDF. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(1), 17. Available at: [Link]
-
Shreeve, J. M., et al. (2002). Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids. The Journal of Organic Chemistry, 67(26), 9340-9345. Available at: [Link]
-
Astleford, B. A., et al. (1989). Synthesis of 1-alkyl-1,2,4-triazoles: a new one-pot regiospecific procedure. The Journal of Organic Chemistry, 54(3), 731-732. Available at: [Link]
-
Singh, R. K., et al. (2021). A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. Research Journal of Pharmacy and Technology, 14(11), 6075-6083. Available at: [Link]
-
JAP-E-R. (n.d.). A Review on 1, 2, 4 - Triazoles. Journal of Advanced Pharmacy Education and Research. Available at: [Link]
-
ISRES. (n.d.). synthesis of 1,2,4 triazole compounds. Available at: [Link]
-
MDPI. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Available at: [Link]
-
IJPSRR. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. Available at: [Link]
-
Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]
-
Daugulis, O., et al. (2012). C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Arylation. Organic Letters, 14(21), 5574–5577. Available at: [Link]
-
Taylor & Francis Online. (2021). Regioselective formation of new 3-S-alkylated-1,2,4-triazole-quinolones. Available at: [Link]
-
Chemistry Stack Exchange. (2017). Separation of alkylated 1,2,4-triazole in solution. Available at: [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. japer.in [japer.in]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting & Optimization
Purification techniques for removing impurities from 3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole
The following guide is structured as a Tier-3 Technical Support Document designed for organic chemists and process development scientists.
Subject: Purification & Troubleshooting Guide (Ticket #TRZ-Br-001) Status: Active Applicable For: Synthesis Validation, Impurity Removal, Scale-up
Triage: Quick Diagnostic & Solutions
Use this decision matrix to identify your immediate issue before proceeding to detailed protocols.
| Symptom | Probable Cause | Immediate Action |
| Two spots on TLC (Close Rf values) | Regioisomers (N1-ethyl vs. N2-ethyl) | Do not recrystallize yet. Proceed to Section 2 (Chromatography) . |
| Product is a sticky oil/gum | Solvent entrapment or low MP | Use High-Vacuum Drying (40°C, <1 mbar) or attempt Seed Crystallization (Section 3). |
| Yellow/Orange discoloration | Bromine leaching or oxidation | Perform an Activated Charcoal wash (Section 3). |
| Low Yield (<40%) | Water solubility of product | Check aqueous layer. Perform Salting Out (NaCl saturation) and re-extract with EtOAc. |
The Core Challenge: Regioisomer Separation
The Issue: The alkylation of 3-bromo-5-methyl-1H-1,2,4-triazole is rarely 100% regioselective. Due to annular tautomerism (1H, 2H, 4H), you will likely generate a mixture of:
-
Target: 1-ethyl-3-bromo-5-methyl-1,2,4-triazole (N1-isomer).
-
Impurity A: 1-ethyl-5-bromo-3-methyl-1,2,4-triazole (N2-isomer equivalent).
-
Impurity B: 4-ethyl isomer (less common but possible).
Technical Insight: The N1 and N2 isomers have distinct dipole moments. The N1-isomer (target) is generally more polar than the N2-isomer due to the vector alignment of the lone pairs and the dipole of the C-Br bond.
Protocol A: High-Resolution Flash Chromatography
Best for: Separating N1/N2 isomers when
-
Stationary Phase: Acid-washed Silica Gel 60 (230-400 mesh). Note: Triazoles can streak on neutral silica; slightly acidic silica helps.
-
Mobile Phase Optimization:
-
Start with Hexane:Ethyl Acetate (9:1) .
-
Run a gradient up to 7:3 .
-
-
Loading:
-
Dissolve crude oil in minimum DCM.
-
Dry Load: Mix with silica (1:2 ratio by weight), rotovap to dryness, and load the powder. Liquid loading causes band broadening.
-
-
Elution Order (Typical):
-
Fraction 1 (Higher Rf): N2-isomer (Impurity).
-
Fraction 2 (Lower Rf): N1-isomer (Target: 3-Bromo-1-ethyl-5-methyl).
-
Critical Check: Do not combine "mixed fractions" to boost yield. Re-column them separately or discard if purity is paramount.
Polishing: Crystallization & Workup
Best for: Removing trace salts, color, and minor organic impurities.
Protocol B: Solvent Switch (Oiling Out Fix)
If your compound refuses to crystallize and remains an oil:
-
Dissolve the oil in Diethyl Ether or TBME (Methyl tert-butyl ether).
-
Wash with 1M HCl (Quick wash) to remove unreacted basic starting materials (if any).
-
Wash with Brine .
-
Dry over Na₂SO₄ , filter, and concentrate.
-
Trituration: Add cold n-Heptane or Pentane . Scratch the flask wall with a glass rod to induce nucleation.
Protocol C: Recrystallization (For Solids)
If the product is a solid (MP approx 40-60°C range depending on purity):
-
Solvent System: EtOAc / Cyclohexane (1:5).
-
Dissolve in minimum hot EtOAc.
-
Add Cyclohexane dropwise until turbidity persists.
-
Cool slowly to RT, then 4°C.
Analytical Validation (QC)
How to prove you have the correct isomer.
The "Self-Validating" NMR Test: You cannot rely solely on 1H NMR splitting patterns as both isomers show an ethyl group and a methyl group. You must use NOESY (Nuclear Overhauser Effect Spectroscopy).
| Feature | Target (N1-Ethyl) | Impurity (N2-Ethyl) |
| Structure | Ethyl is on N1, adjacent to C5-Methyl. | Ethyl is on N2, adjacent to N1 and C3-Bromo. |
| NOESY Signal | Strong Cross-peak between Ethyl-CH₂ and Methyl-CH₃. | NO Cross-peak (Distance > 4Å). |
| 13C NMR | C5 (Methyl-bearing) typically shielded relative to N2 isomer. | C5 typically deshielded. |
Visual Workflows
Workflow 1: Purification Decision Tree
Caption: Decision matrix for selecting the appropriate purification method based on physical state and purity profile.
Workflow 2: Isomer Differentiation Logic
Caption: Logical flow for confirming regiochemistry using Nuclear Overhauser Effect (NOE) correlations.
Frequently Asked Questions (FAQ)
Q: Why is my yield lower than the literature reported 90%? A: Literature yields often ignore isomer mixtures. If you are isolating the pure N1 isomer, a 50-60% yield is often realistic due to the formation of the N2 byproduct. Additionally, triazoles have significant water solubility. Ensure you salt out your aqueous layer with NaCl during extraction to force the organic compound into the organic phase.
Q: Can I distill this compound? A: Brominated triazoles can be thermally unstable. While vacuum distillation is possible for simple alkyl triazoles, the bromine atom weakens the ring stability at high temperatures (>150°C). Column chromatography is safer and more effective for isomer separation.
Q: The compound turns dark upon standing. Is it decomposing? A: Likely yes. The C-Br bond can be photosensitive, and triazoles can oxidize. Store the purified compound in an amber vial, under Argon/Nitrogen, at -20°C for long-term stability.
References
-
Regioselectivity in Triazole Alkylation: Title: Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes.[1][2] Source: Chemistry Central Journal (via NIH/PubMed). URL:[Link] Relevance: Establishes the fundamental competition between N1 and N2 alkylation sites in 1,2,4-triazoles.
-
NMR Characterization of Isomers: Title: Energetic Materials Based on N-substituted 4(5)-nitro-1,2,3-triazoles (NMR Discussion). Source: Semantic Scholar / ResearchGate. URL:[Link] Relevance: Provides methodology for distinguishing N-alkyl isomers using proton signals and structural correlation, applicable to the 1,2,4-triazole system.
-
General Synthesis & Properties: Title: Synthesis of 5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole.[3] Source: PrepChem. URL:[Link] Relevance: Provides baseline solubility and recrystallization protocols (EtOAc/Cyclohexane) for brominated methyl-triazoles.
Sources
Solving solubility issues with 3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole
This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and solve solubility challenges encountered with 3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole. Recognizing that poor solubility is a frequent impediment to experimental success, this document provides a logical, science-backed framework for understanding and overcoming these issues.
Compound Overview & Anticipated Solubility Profile
This compound is a substituted aromatic heterocycle. The 1,2,4-triazole core is polar and capable of hydrogen bonding, which generally confers some degree of aqueous solubility[1]. However, the presence of an ethyl group, a methyl group, and a bromine atom increases the molecule's lipophilicity and molecular weight, which is expected to decrease its solubility in aqueous media compared to the unsubstituted parent 1,2,4-triazole ring.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XLogP3 | Predicted Water Solubility |
| This compound | C5H8BrN3 | 190.04 | ~1.8 (Estimated) | Moderately Soluble (Predicted) |
| 3-Bromo-1-methyl-1H-1,2,4-triazole | C3H4BrN3 | 161.99 | 1.4 | ~58.9 g/L (Predicted)[2] |
| 3-Bromo-5-methyl-1H-1,2,4-triazole | C3H4BrN3 | 161.99 | 1.4 | Not available |
Note: XLogP3 is a measure of hydrophobicity; a higher value indicates lower water solubility. The values for the target compound are estimated based on its structure relative to the analogs.
Frequently Asked Questions (FAQs) on Solubility
Q1: My this compound is not dissolving in my aqueous buffer. Why?
A1: The limited aqueous solubility likely stems from the molecule's structural characteristics. The ethyl and methyl groups, along with the bromine atom, create a more hydrophobic molecule than the parent triazole ring. This hydrophobicity can lead to strong intermolecular forces in the crystal lattice, making it difficult for water molecules to effectively solvate the compound. Many active pharmaceutical ingredients (APIs) with promising biological activity are poorly soluble in water, a challenge that requires systematic formulation strategies to overcome.
Q2: I'm starting a new experiment. What is the first step I should take to assess the solubility of this compound?
A2: The critical first step is to perform a systematic solubility assessment in a range of relevant solvents. This establishes a baseline and informs all subsequent formulation decisions. A simple and reliable method is the shake-flask method to determine equilibrium solubility. This involves adding an excess of the solid compound to a known volume of solvent, agitating the mixture until equilibrium is reached (typically 24-72 hours), and then measuring the concentration of the dissolved compound in the supernatant.
A recommended starting panel of solvents would include:
-
Purified Water (e.g., Milli-Q®)
-
Phosphate-Buffered Saline (PBS) pH 7.4
-
Ethanol (EtOH)
-
Dimethyl Sulfoxide (DMSO)
-
Methanol (MeOH)
-
Acetonitrile (ACN)
Q3: The compound is insoluble in water but soluble in DMSO. However, it precipitates when I dilute my DMSO stock into my aqueous assay buffer. What's happening and how can I fix it?
A3: This is a very common issue known as "crashing out." DMSO is an excellent organic solvent that can dissolve many hydrophobic compounds. However, when a concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment rapidly changes from being DMSO-rich to water-rich. Since the compound is poorly soluble in water, it precipitates out of the solution.
Troubleshooting Strategies:
-
Lower the Stock Concentration: Prepare a more dilute stock solution in DMSO. This reduces the final percentage of DMSO in your assay, which can sometimes be enough to keep the compound in solution.
-
Use Co-solvents: Instead of diluting directly into the buffer, dilute into a buffer that already contains a certain percentage of a water-miscible organic solvent (a co-solvent) like ethanol or propylene glycol.
-
Serial Dilutions: Perform a stepwise dilution. For example, dilute the DMSO stock 1:10 in pure DMSO, then 1:10 in a 50:50 DMSO:buffer mix, and finally to the desired concentration in the final buffer. This gradual change can prevent abrupt precipitation.
Q4: How can pH be used to improve the solubility of this compound?
A4: The 1,2,4-triazole ring is amphoteric, meaning it can be protonated or deprotonated. The pKa of the neutral 1,2,4-triazole is approximately 10.26, and the pKa of the protonated triazolium cation is about 2.45. By adjusting the pH of the aqueous medium, you can ionize the molecule. The ionized (charged) form of a molecule is almost always more water-soluble than the neutral form.
-
To increase solubility: Adjust the pH to be at least 2 units below the cationic pKa (~pH < 0.5) or 2 units above the neutral pKa (~pH > 12.26).
-
Practical Application: For most biological assays, extreme pH is not feasible. However, even small shifts in pH can have an impact. It is crucial to determine the compound's pH-solubility profile. For weakly basic compounds, lowering the pH will increase solubility. A pH adjustment strategy is a cornerstone for formulating ionizable drugs.
Q5: My compound appears to be degrading in solution, leading to inconsistent results. What could be the cause?
A5: While the 1,2,4-triazole ring itself is generally stable, the carbon-bromine (C-Br) bond can be susceptible to nucleophilic substitution or elimination reactions, particularly under basic conditions or upon prolonged exposure to certain solvents or high temperatures.
Mitigation Strategies:
-
pH Control: Avoid strongly basic conditions (pH > 9) if possible, as this can promote C-Br bond cleavage.
-
Fresh Solutions: Always prepare solutions fresh for each experiment. Avoid long-term storage of the compound in solution, especially in protic solvents.
-
Storage: Store stock solutions at -20°C or -80°C and protect them from light to minimize degradation.
-
Solvent Choice: If you suspect solvent-mediated degradation, consider switching to a more inert solvent for your stock solution, such as acetonitrile, if compatible with your experimental system.
Troubleshooting Workflows & Protocols
Workflow for Tackling Solubility Issues
This decision tree provides a logical path from initial solubility problems to advanced formulation strategies.
Caption: A decision tree for troubleshooting solubility.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol determines the thermodynamic equilibrium solubility of the compound.
Materials:
-
This compound
-
Selected solvents (e.g., water, PBS pH 7.4, ethanol)
-
Glass vials with screw caps
-
Orbital shaker or rotator set to 25°C or 37°C
-
Centrifuge
-
Syringe filters (0.22 µm, low-binding, e.g., PVDF)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of the solid compound (e.g., 2-5 mg) to a glass vial. The key is to have undissolved solid remaining at the end.
-
Add a precise volume of the chosen solvent (e.g., 1 mL) to the vial.
-
Seal the vial tightly and place it on an orbital shaker. Agitate at a constant temperature (e.g., 25°C) for at least 24 hours to ensure equilibrium is reached.
-
After incubation, visually confirm that excess solid is still present.
-
Centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticulates. Note: Discard the first few drops to saturate any binding sites on the filter.
-
Dilute the filtrate with an appropriate mobile phase or solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration using a pre-validated HPLC or LC-MS method. The resulting concentration is the equilibrium solubility.
Protocol 2: Co-Solvent Screening for Improved Aqueous Solubility
This protocol helps identify a suitable co-solvent system to maintain solubility in aqueous media. Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).
Materials:
-
Concentrated stock solution of the compound in DMSO (e.g., 20 mM).
-
Aqueous buffer (e.g., PBS pH 7.4).
-
Co-solvents: Ethanol, Propylene Glycol, PEG 400.
-
Clear microplate or glass vials.
Procedure:
-
Prepare a series of co-solvent/buffer mixtures. For example, for a 10% co-solvent system, mix 1 part co-solvent with 9 parts aqueous buffer.
Table 2: Example Co-Solvent Systems for Screening
| System ID | Co-Solvent | % Co-Solvent (v/v) | Aqueous Buffer |
| CS-1 | Ethanol | 5% | PBS pH 7.4 |
| CS-2 | Ethanol | 10% | PBS pH 7.4 |
| CS-3 | Propylene Glycol | 5% | PBS pH 7.4 |
| CS-4 | Propylene Glycol | 10% | PBS pH 7.4 |
| CS-5 | PEG 400 | 5% | PBS pH 7.4 |
| CS-6 | PEG 400 | 10% | PBS pH 7.4 |
| Control | None | 0% | PBS pH 7.4 |
-
In a clear microplate or vial, add the desired volume of your DMSO stock solution to each co-solvent system to achieve the final target concentration (e.g., add 1 µL of 20 mM stock to 199 µL of the system for a final concentration of 100 µM).
-
Mix well and let the solutions stand at room temperature for at least 1 hour.
-
Visually inspect for any signs of precipitation (cloudiness, solid particles). For more quantitative results, you can use nephelometry to measure turbidity.
-
The co-solvent system that remains clear at the highest compound concentration is the most effective.
Visualization of Co-Solvency
Caption: How co-solvents bridge the gap between a hydrophobic compound and water.
References
-
Drug Discovery Online. (2023). 4 Strategies To Formulate Poorly Soluble APIs. [Link]
-
Dr. Reddy's. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs. [Link]
-
Chemchart. (n.d.). 3-BROMO-1-METHYL-1H-1,2,4-TRIAZOLE (56616-91-2). [Link]
-
Almac Group. (n.d.). Key strategies central to overcoming poor API solubility. [Link]
-
Hovione. (2023). Breaking the Bioavailability Barrier: Formulation strategies for Improving API Solubility. [Link]
-
Pawar, P. et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]
-
Kumar, R., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. [Link]
-
Wikipedia. (n.d.). 1,2,4-Triazole. [Link]
Sources
Technical Support Center: Recrystallization of 3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole
Status: Operational | Ticket ID: TRZ-CRYST-004 | Tier: L3 (Senior Scientist) Subject: Troubleshooting Phase Separation, Oiling Out, and Regioisomer Purification
Executive Summary & Compound Profile
Welcome to the technical support hub for 3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole . This intermediate is critical in the synthesis of BET bromodomain inhibitors and agrochemicals.
Users frequently encounter difficulties with this compound because N-alkylation of the parent triazole (3-bromo-5-methyl-1H-1,2,4-triazole) significantly lowers the melting point (typically into the 50–75°C range), pushing it into the "Oiling Out Danger Zone." Furthermore, the synthesis often produces regioisomers (N1 vs. N2 alkylation) that co-crystallize, making purification deceptive.
Physicochemical Profile (Estimated & Observed)
| Property | Value / Characteristic | Implication for Recrystallization |
| Molecular Weight | 190.04 g/mol | Moderate molecular weight. |
| Melting Point | ~55–75°C (Broad if impure) | High Risk: Low MP solids often oil out before crystallizing if the solvent boils >80°C. |
| Solubility (Good) | DCM, Ethyl Acetate, Ethanol, THF | Use as the "Dissolving Solvent." |
| Solubility (Poor) | Hexane, Heptane, Water | Use as the "Anti-Solvent." |
| Key Impurities | N2-ethyl isomer, N4-ethyl isomer | Requires slow crystal growth to exclude isomers. |
Diagnostic Workflow (Logic Map)
Before attempting another recrystallization, determine the state of your material using the logic flow below.
Figure 1: Decision tree for processing crude this compound. Note that crude oils often require chromatography before crystallization is physically possible.
Troubleshooting Guides
Issue 1: "The compound oils out (LLPS) instead of crystallizing."
The Science: This occurs when the temperature of the solution drops below the "binodal" (liquid-liquid phase separation) curve before it hits the solubility curve. This is common for this molecule because its melting point is low and it forms strong intermolecular hydrogen bonds with solvents like ethanol.
Corrective Protocol: The Isothermal Anti-Solvent Addition Do not use a "Heat and Cool" method (cooling crystallization). Instead, use a constant-temperature anti-solvent method.
-
Dissolution: Dissolve 10 g of crude solid in the minimum amount of Ethyl Acetate (approx. 20–30 mL) at Room Temperature (RT). Do not heat.
-
Filtration: Filter through a 0.45 µm PTFE syringe filter to remove inorganic salts (NaBr) or dust which can cause false nucleation.
-
The Dripping Phase: Place the flask on a stirrer at RT. Add Heptane (anti-solvent) dropwise.
-
The Cloud Point: Stop adding Heptane the moment a faint, persistent turbidity appears.
-
Seeding (Critical): Add a seed crystal of pure material. If you lack seeds, scratch the glass wall vigorously with a glass rod.
-
Aging: Stir gently for 30 minutes. You should see a transformation from "milky oil droplets" to defined crystals.
-
Completion: Once a crystal bed forms, slowly add more Heptane (up to 30-50 mL) over 1 hour.
-
Harvest: Filter and wash with 100% Heptane.
Issue 2: "NMR shows a mixture of isomers (N1 vs N2)."
The Science: Alkylation of 3-bromo-5-methyl-1H-1,2,4-triazole is regioselective but not regiospecific. The N1-ethyl product (Target) is generally the thermodynamic product, while N2/N4 are kinetic byproducts. These isomers have slightly different lattice energies.
Corrective Protocol: Thermodynamic Slurrying If recrystallization fails to remove the isomer (e.g., 5-10% impurity remains), use "Slurry Ripening."
-
Suspend the solid in a solvent mixture where it is only sparingly soluble (e.g., 5% EtOAc in Heptane).
-
Heat the slurry to 40°C (do not dissolve completely).
-
Stir for 12–24 hours.
-
Mechanism: Ostwald ripening occurs. The less stable crystal lattice (often the impurity or the amorphous oil) will dissolve and redeposit onto the more stable lattice (the pure N1-isomer).
-
Cool to RT and filter.[1]
Issue 3: "The crystals are yellow/orange."
The Science: Triazoles are electron-rich and can trap trace bromine or oxidation byproducts from the synthesis.
Corrective Protocol:
-
Dissolve material in DCM.
-
Wash with 10% aqueous Sodium Thiosulfate (
) to quench active bromine species. -
Wash with Brine, dry over
, and evaporate. -
Proceed to Protocol A (EtOAc/Heptane) for crystallization.
Frequently Asked Questions (FAQ)
Q: Can I use Ethanol/Water for recrystallization? A: Not recommended. While 1,2,4-triazoles are soluble in ethanol, the addition of water often forces this specific lipophilic derivative to oil out immediately due to the "hydrophobic effect" of the ethyl/bromo groups. The oil will likely trap impurities. Stick to Ethyl Acetate/Heptane or Toluene/Heptane .
Q: My product is a viscous gum that won't solidify even with scratching. Why? A: You likely have >15% impurities (regioisomers or unreacted starting material). The melting point depression caused by these impurities pushes the solid state below room temperature.
-
Action: You must run a silica gel column (Flash Chromatography) first. Elute with Hexane:EtOAc (gradient 90:10 to 60:40). Once purity is >90%, crystallization will become spontaneous.
Q: Why does the literature mention "3-bromo-5-methyl-1H-1,2,4-triazole" melting at 120°C, but my ethyl derivative melts at 60°C? A: The parent compound has an N-H bond capable of strong hydrogen bonding (donor and acceptor), creating a robust crystal lattice. Substituting the N-H with an N-Ethyl group removes the H-bond donor capability and disrupts packing efficiency, drastically lowering the melting point.
References & Grounding
The protocols above are derived from standard purification techniques for functionalized 1,2,4-triazoles and general solubility principles of N-alkylated heterocycles.
-
PubChem Compound Summary: 3-bromo-5-methyl-1H-1,2,4-triazole (Parent Compound Data). National Center for Biotechnology Information.
-
[Link]
-
-
ChemicalBook: Physical properties of 1,2,4-Triazole derivatives.
-
ResearchGate Discussions: Solubility and purification challenges of triazole derivatives.
-
[Link]
-
-
Sigma-Aldrich: Safety and Handling of Brominated Triazoles.
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for this compound before handling. Brominated triazoles can be skin irritants and sensitizers.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Halogenated Triazoles
Introduction
Halogenated triazoles represent a cornerstone of modern chemistry, with profound applications in pharmaceuticals and agrochemicals. Their structures, featuring a five-membered triazole ring appended with one or more halogen atoms, are central to the efficacy of leading antifungal drugs (e.g., fluconazole, voriconazole) and fungicides (e.g., tebuconazole, propiconazole).[1][2] For researchers in drug development and crop protection, the precise structural elucidation and quantification of these compounds are paramount.
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the definitive analytical technique for this purpose, offering unparalleled sensitivity and specificity.[3] A deep understanding of how these molecules fragment within the mass spectrometer is not merely academic; it is essential for developing robust analytical methods, identifying novel metabolites, and ensuring the quality and safety of these vital compounds.[2][4]
This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of halogenated triazoles. We will explore the fundamental cleavage mechanisms of the triazole core and systematically dissect how the identity of the halogen substituent—from fluorine to iodine—governs the fragmentation pathways, providing diagnostic fingerprints for confident identification.
The Bedrock of Fragmentation: The Triazole Core
Before examining the influence of halogens, it is crucial to understand the intrinsic fragmentation behavior of the triazole ring itself. Under the conditions of electrospray ionization (ESI), which is standard for LC-MS/MS analysis of these compounds, the basic nitrogen atoms of the triazole ring are readily protonated, typically forming a stable [M+H]⁺ precursor ion in positive ion mode.[4][5]
When this protonated molecule is subjected to collision-induced dissociation (CID) in the mass spectrometer, the triazole ring can undergo several characteristic cleavages. Common fragmentation pathways for 1,2,4-triazoles involve the cleavage of the ring to produce stable fragment ions.[6][7] A consistent fragment corresponding to the protonated 1,2,4-triazole core can serve as a useful structural marker.[7] For 1,2,3-triazoles, fragmentation often begins with the elimination of a neutral nitrogen molecule (N₂), a highly stable neutral loss.[8]
The specific fragmentation is highly dependent on the substituents, but these core patterns form the foundation upon which the more dramatic effects of halogenation are built.
The Halogen Effect: A Comparative Analysis of Fragmentation Patterns
The nature of the carbon-halogen (C-X) bond is the single most important factor dictating the unique fragmentation patterns of halogenated triazoles. The strength of this bond decreases dramatically down the periodic table, which directly influences the ease and type of fragmentation observed.
Table 1: Comparison of Carbon-Halogen Bond Properties and Their Mass Spectrometric Implications
| Halogen (X) | C-X Bond Energy (kJ/mol) | Relative Bond Strength | Key Fragmentation Characteristics | Isotopic Signature (M:M+2 Ratio) |
| Fluorine (F) | ~485 | Strongest | C-F bond is often retained. Fragmentation is directed to other parts of the molecule. Loss of HF can occur. | Monoisotopic (No M+2) |
| Chlorine (Cl) | ~340 | Strong | Facile loss of HCl and Cl• radical. | Distinct 3:1 ratio [9] |
| Bromine (Br) | ~285 | Weaker | Prominent loss of HBr and Br• radical. | Distinct 1:1 ratio [9] |
| Iodine (I) | ~210 | Weakest | Very easy loss of HI and I• radical. | Monoisotopic (No M+2) |
Fluorinated Triazoles: The Exception to the Rule
The carbon-fluorine bond is exceptionally strong. Consequently, under typical CID conditions, the C-F bond often remains intact. Fragmentation is therefore directed to weaker bonds elsewhere in the molecule, such as cleavage of side chains or the triazole ring itself. While the neutral loss of hydrogen fluoride (HF) is possible, the direct cleavage of the C-F bond to lose a fluorine radical is energetically unfavorable and rarely observed. The mass spectrum of a fluorinated triazole is thus often dominated by fragments that retain the fluorine atom.
Chlorinated Triazoles: The 3:1 Isotopic Fingerprint
The presence of chlorine introduces a powerful diagnostic tool: its natural isotopic abundance (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%).[9] This results in a characteristic pair of peaks for any chlorine-containing ion, separated by 2 m/z units, with a relative intensity ratio of approximately 3:1 (M and M+2).[10] This signature is a near-certain confirmation of chlorine's presence.
Fragmentation pathways are dominated by two main routes:
-
Loss of Hydrogen Chloride (HCl): A common fragmentation mode that results in a peak at [M+H-36]⁺.
-
Loss of a Chlorine Radical (Cl•): Alpha-cleavage at the C-Cl bond results in the loss of the halogen radical, a primary fragmentation mode.[11]
Brominated Triazoles: The 1:1 Isotopic Doublet
Like chlorine, bromine possesses a distinct isotopic signature. Its two stable isotopes, ⁷⁹Br and ⁸¹Br, exist in nearly equal abundance (~50%:50%).[9] This produces an unmistakable M and M+2 doublet of equal intensity for any ion containing a bromine atom, providing an exceptionally clear marker for its presence.[10][12]
Due to the weaker C-Br bond, fragmentation is even more facile than with chlorine. The principal fragmentation pathways mirror those of chlorinated compounds but are often more pronounced:
-
Loss of Hydrogen Bromide (HBr): A prominent neutral loss leading to a peak at [M+H-80]⁺ (using ⁷⁹Br and ¹H).
-
Loss of a Bromine Radical (Br•): This cleavage is a dominant fragmentation pathway, often resulting in one of the most abundant ions in the spectrum.[13]
Iodinated Triazoles: The Facile Cleavage
The carbon-iodine bond is the weakest of the halogens, making its cleavage the most favorable fragmentation pathway. Iodine is monoisotopic (¹²⁷I), so it does not produce an M+2 peak. The signature of an iodinated compound is the often-dramatic loss of iodine-containing species. The molecular ion may be weak or entirely absent, as it fragments so readily.
Key fragmentation pathways include:
-
Loss of Hydrogen Iodide (HI): A very common and significant neutral loss, resulting in a peak at [M+H-128]⁺.
-
Loss of an Iodine Radical (I•): This is typically the most dominant fragmentation, often yielding the base peak in the spectrum.
Visualizing the Fragmentation Pathways
The following diagrams illustrate the generalized fragmentation pathways for a protonated halogenated triazole ([M+H]⁺) and the key diagnostic isotopic patterns for chlorine and bromine.
Caption: Generalized fragmentation pathways for halogenated triazoles.
Caption: Characteristic M/M+2 isotopic patterns for Cl and Br.
Experimental Protocols: A Self-Validating LC-MS/MS Workflow
This section provides a robust, generalized protocol for the analysis of halogenated triazoles. The key to trustworthiness is a self-validating system, incorporating quality controls at each step.
Sample Preparation (Protein Precipitation)
For samples in biological matrices like serum or plasma, protein precipitation is a rapid and effective cleanup method.[2][14]
-
Step 1: Aliquot 100 µL of the sample (or standard/QC) into a 1.5 mL microcentrifuge tube.
-
Step 2: Add 300 µL of a cold protein precipitation solvent (e.g., a 1:1 mixture of methanol and acetonitrile containing a suitable internal standard).[1][14]
-
Causality: The organic solvent denatures and precipitates proteins. The internal standard, a structurally similar but isotopically labeled version of the analyte, corrects for variations in extraction efficiency and matrix effects.
-
-
Step 3: Vortex vigorously for 30 seconds to ensure thorough mixing.
-
Step 4: Centrifuge at >10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Step 5: Carefully transfer the supernatant to an HPLC vial for analysis.
Liquid Chromatography (LC)
Reverse-phase chromatography is typically used to separate the analytes from matrix components before they enter the mass spectrometer.[2]
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Causality: The C18 stationary phase provides excellent retention for the moderately polar triazole compounds.
-
-
Mobile Phase B: Acetonitrile or Methanol.[4][5]
-
Causality: Formic acid aids in the protonation of the triazoles in the ESI source, enhancing the [M+H]⁺ signal.
-
-
Gradient: A typical gradient would run from 5-10% B to 95% B over several minutes to elute analytes of varying polarities.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 35 - 40 °C to ensure reproducible retention times.[4]
Tandem Mass Spectrometry (MS/MS)
Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.[4]
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Causality: The nitrogen atoms in the triazole ring are basic and readily accept a proton, making ESI+ the most sensitive ionization mode.
-
-
MRM Transitions: For each analyte, at least two transitions (a quantifier and a qualifier) should be monitored. The precursor ion is the [M+H]⁺. Product ions are chosen based on the fragmentation patterns discussed previously (e.g., loss of HX, ring cleavages).
-
Collision Energy (CE): This must be optimized for each compound and transition to yield the most stable and abundant fragment ion signal.
-
System Validation:
-
Calibration Curve: Analyze a set of calibration standards (typically 6-8 non-zero points) to demonstrate linearity (R² > 0.99).[4]
-
Quality Controls (QCs): Analyze QCs at low, medium, and high concentrations throughout the analytical batch. Their calculated concentrations should be within ±15% of their nominal value to ensure accuracy and precision.[4]
-
Blanks: Injecting a blank sample after a high concentration standard ensures there is no carryover between samples.
-
Caption: A typical self-validating workflow for triazole analysis.
Conclusion
The fragmentation of halogenated triazoles in mass spectrometry is a predictable and highly informative process governed by the fundamental principles of chemical bond strengths and isotopic abundances. The robust C-F bond resists cleavage, while the labile C-I bond breaks with ease. In between, the distinct isotopic patterns of chlorine and bromine provide unambiguous markers for their presence. By leveraging this knowledge, researchers can confidently identify halogenated triazoles, elucidate their structures, and develop highly reliable quantitative methods. This understanding is not just an analytical advantage; it is a critical component in the pipeline of pharmaceutical and agricultural innovation.
References
-
Isotopes in Mass Spectrometry. Chemistry Steps. [Link]
-
A High Sensitivity LC/MS/MS Method for Quantitative Analysis of Eight Antifungal Drugs in Human Serum. Shimadzu. [Link]
-
Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole. PubMed. [Link]
-
Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole. Springer Nature Experiments. [Link]
-
A general and rapid LC-MS/MS method for simultaneous determination of voriconazole, posaconazole, fluconazole, itraconazole and hydroxyitraconazole in IFI patients. PubMed. [Link]
-
Halogen Fragmentation in Mass Spectrometry. Scribd. [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
-
Ch13 - Mass Spectroscopy. University of Calgary. [Link]
-
Antifungal Therapeutic Drug Monitoring by Liquid Chromatography Tandem Mass Spectrometry. myadlm.org. [Link]
-
ELECTRON IONISATION MASS SPECTRA OF SOME POLYHETEROCYCLIC COMPOUNDS CONTAINING PHENYLTHIAZOLE AND MERCAPTO[1][9][14]TRIAZOLE GROUPS. Institute of Chemistry "Raluca Ripan". [Link]
-
Mass Spectra of Some 1,2,4-Triazoles. Taylor & Francis Online. [Link]
-
ms isotopes: Br and Cl. St. Benedict & St. John's University. [Link]
-
Patterns of the molecular ion with multiple chlorine or bromine atoms. ResearchGate. [Link]
-
Chlorine - Bromine Combination Isotope Intensities. NIST. [Link]
-
ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. National University of Pharmacy. [Link]
-
Mass Spectra of Some 1,2,4-Triazoles: Spectroscopy Letters. Taylor & Francis. [Link]
-
Electron impact ionization mass spectra of 1, 2, 4-triazine. TSI Journals. [Link]
-
Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]
-
Mass Spectrometry: Fragmentation. University of Arizona. [Link]
-
LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. ResearchGate. [Link]
-
Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]
-
Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. Sciex. [Link]
-
HPLC-MS/MS enantioseparation of triazole fungicides using polysaccharide-based stationary phases. PubMed. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry (DMS). European Union Reference Laboratory for Pesticides. [Link]
-
Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate. [Link]
-
Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate. Zaporizhzhia State Medical University. [Link]
-
Mass spectra of 1,2,3-triazoles. Royal Society of Chemistry. [Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. myadlm.org [myadlm.org]
- 4. A general and rapid LC-MS/MS method for simultaneous determination of voriconazole, posaconazole, fluconazole, itraconazole and hydroxyitraconazole in IFI patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC-MS/MS enantioseparation of triazole fungicides using polysaccharide-based stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 10. ms isotopes: Br and Cl [employees.csbsju.edu]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. scribd.com [scribd.com]
- 14. Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Validating the Purity of 3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly those destined for pharmaceutical applications, the rigorous validation of a compound's purity is a cornerstone of safety and efficacy. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole, a heterocyclic compound with potential applications in medicinal chemistry. We will delve into the technical nuances of each method, offering field-proven insights and detailed experimental protocols to ensure the generation of reliable and reproducible data.
The quality of medicines is intrinsically linked to their purity.[1][2][3] Therefore, regulatory bodies mandate impurity testing for all pharmaceutical products.[1][2][3] This guide aims to equip researchers with the necessary tools to confidently assess the purity of their this compound samples, a critical step in the drug development pipeline.
The Importance of Purity in Drug Development
Even minute impurities in an active pharmaceutical ingredient (API) can have significant consequences, potentially altering the drug's pharmacological profile, inducing toxicity, or reducing its shelf-life. For triazole derivatives, which are widely used in pharmaceuticals and agrochemicals, common impurities can include isomeric triazoles, unreacted starting materials, and byproducts from the synthesis process.[4][] The International Council for Harmonisation (ICH) guidelines stipulate that any impurity present at a level of 0.05% w/w or greater in an API should be identified and characterized.[6]
Comparative Analysis of Purity Determination Methods
The selection of an appropriate analytical method is contingent upon several factors, including the physicochemical properties of the target compound and the nature of the potential impurities.[7] This section will compare the most effective techniques for validating the purity of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Elemental Analysis |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[7] | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, coupled with mass-based detection.[8][9] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural and quantitative information.[10][11] | Combustion of the sample to convert elements into simple gases, which are then quantified.[12][13] |
| Applicability | Widely applicable for non-volatile and thermally labile compounds like many triazole derivatives.[7] | Suitable for volatile and thermally stable compounds. Derivatization may be needed for less volatile triazoles.[7][8] | A universal and non-destructive method for both qualitative and quantitative analysis of soluble compounds.[10][14][15] | Provides the empirical formula and can confirm the presence and relative amounts of C, H, N, and Br.[12] |
| Strengths | High resolution, sensitivity, and reproducibility. Capable of separating complex mixtures. | Excellent for identifying and quantifying volatile impurities. Provides structural information from mass spectra.[9] | Provides unambiguous structural confirmation and can quantify purity without a specific reference standard for the impurities (qNMR).[10][14] | A fundamental technique for confirming the elemental composition of a new chemical entity. |
| Limitations | Requires a suitable chromophore for UV detection. May have difficulty with very polar or non-polar compounds. | Not suitable for non-volatile or thermally unstable compounds. The polarity of 1,2,4-triazole derivatives can sometimes lead to poor peak shape.[8] | Lower sensitivity compared to chromatographic methods. May not detect non-protonated impurities. Overlapping signals can complicate analysis.[14] | Does not provide information on isomeric or structurally similar impurities. Requires a relatively pure sample for accurate results. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment in the pharmaceutical industry.[1][2][3] Its versatility and high resolving power make it ideal for separating the target compound from a wide range of potential impurities.
Workflow for HPLC Method Development and Validation:
Caption: HPLC Method Development and Validation Workflow.
Step-by-Step HPLC Protocol:
-
Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve a certified reference standard of this compound in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
-
Sample Solution: Prepare the sample of this compound to be tested at the same concentration as the standard solution.
-
Mobile Phase: Prepare the mobile phases as determined during method development (e.g., Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile). Filter and degas all mobile phases.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detector: UV at a suitable wavelength (e.g., 220 nm).
-
Gradient Program: A typical gradient might start with a low percentage of organic phase, ramping up to elute more retained impurities.
-
-
Analysis:
-
Inject the diluent (blank), followed by multiple injections of the standard solution to establish system suitability (e.g., retention time, peak area, and tailing factor).
-
Inject the sample solution.
-
Identify the peak corresponding to this compound by comparing its retention time with that of the standard.
-
Calculate the purity by the area normalization method, assuming all impurities have a similar response factor to the main compound.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful primary ratio method of measurement that allows for the determination of purity without the need for a specific reference standard for the analyte.[10][14][15] It is a non-destructive technique that provides both structural and quantitative information simultaneously.[10][14]
Workflow for qNMR Purity Assessment:
Caption: qNMR Purity Determination Workflow.
Step-by-Step qNMR Protocol:
-
Sample Preparation:
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
-
Accurately weigh a known amount of the this compound sample into the same NMR tube.
-
Add a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) to dissolve both the sample and the internal standard completely.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum using parameters optimized for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).
-
Ensure the signals for the analyte and the internal standard are well-resolved and free from overlap with impurity or solvent signals.
-
-
Data Processing and Purity Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly effective technique for identifying and quantifying volatile and semi-volatile impurities.[8][9] For this compound, this method would be particularly useful for detecting residual solvents and volatile starting materials.
Step-by-Step GC-MS Protocol:
-
Sample Preparation:
-
Dissolve a known amount of the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).
-
-
GC-MS Conditions (Example):
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).[8][9]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute all components.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) at 70 eV.
-
-
Analysis:
-
Inject the sample solution.
-
Identify the main peak corresponding to this compound.
-
Identify impurity peaks by comparing their mass spectra with library databases (e.g., NIST).
-
Quantify impurities using an internal standard or by area percentage, assuming similar ionization efficiencies.
-
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N, S, and halogens) in a compound.[12] It is a fundamental technique to confirm the empirical formula of a newly synthesized compound.
Step-by-Step Elemental Analysis Protocol:
-
Sample Preparation:
-
Provide a small, accurately weighed amount of the dried and purified sample.
-
-
Analysis:
-
The sample is combusted in a stream of oxygen.
-
The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.
-
For bromine analysis, the sample is combusted, and the resulting hydrogen bromide is typically titrated.[13]
-
-
Data Interpretation:
-
Compare the experimentally determined percentages of C, H, N, and Br with the theoretical values calculated from the molecular formula of this compound (C₅H₈BrN₃).
-
A close correlation (typically within ±0.4%) provides strong evidence of the compound's purity and correct elemental composition.
-
Conclusion: An Orthogonal Approach
For a comprehensive and robust validation of the purity of this compound, a multi-faceted, orthogonal approach is recommended. No single method can provide a complete picture of a sample's purity. By combining a high-resolution separation technique like HPLC for impurity profiling, a structurally informative and quantitative method like qNMR for an absolute purity assessment, GC-MS for volatile impurities, and Elemental Analysis to confirm the elemental composition, researchers can build a self-validating system of analysis. This ensures the highest level of confidence in the quality of the synthesized compound, a critical requirement for advancing drug development programs.
References
-
Veeprho Pharmaceuticals. (n.d.). Triazole Impurities and Related Compound. Retrieved from [Link]
-
Kolisnyk, I., et al. (2020). Impact of substituents of various nature at C-3 and C-5 of 4H-1,2,4-triazole on compounds' behavior under the conditions of GC-MS analysis. ResearchGate. Retrieved from [Link]
-
Gubina, V. V., et al. (2020). DEVELOPMENT OF A METHOD TO DETERMINE RELATED IMPURITIES IN BROMIDE 1-(β-PHENYLETHYL)-4-AMINO-1,2,4-TRIAZOLE TABLETS. ResearchGate. Retrieved from [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220-9231. Retrieved from [Link]
-
Sudarikov, I. A., et al. (2022). A GC-MS Database of Nitrogen-Rich Volatile Compounds. Molecules, 27(19), 6529. Retrieved from [Link]
-
Gubina, V. V., et al. (2020). DEVELOPMENT OF A METHOD TO DETERMINE RELATED IMPURITIES IN BROMIDE 1-(β-PHENYLETHYL)-4-AMINO-1,2,4-TRIAZOLE TABLETS. ResearchGate. Retrieved from [Link]
-
Gubina, V. V., et al. (2021). Development of a Method To Determine Related Impurities in Bromide 1-(β-Phenylethyl)-4-Amino-1,2, 4-Triazole Tablets. SSRN. Retrieved from [Link]
-
GfK. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9219. Retrieved from [Link]
-
Kumar, S., et al. (2022). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. Molecules, 27(19), 6752. Retrieved from [Link]
-
Sundaram, D. T. S. S., et al. (2012). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Scientia Pharmaceutica, 80(3), 549-562. Retrieved from [Link]
-
Wikipedia. (2023). Organobromine chemistry. Retrieved from [Link]
-
NIST. (n.d.). 1H-1,2,4-Triazole. Retrieved from [Link]
-
Spectral Service AG. (n.d.). Purity Testing & Quantitative NMR Analysis. Retrieved from [Link]
-
Rizak, G. (2024). Use of NMR Spectroscopy for Studying 2,4-Dioxo- and 4-Imino-2-oxo-3-phenyl-5-R-6-R′-thieno[2,3-d]pyrimidines. Futurity Proceedings. Retrieved from [Link]
-
Anastassiades, M., et al. (2012). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry. EURL-SRM. Retrieved from [Link]
-
Promma, K., et al. (2023). Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. ACS Omega, 8(23), 20565-20574. Retrieved from [Link]
-
Unknown. (n.d.). Element analysis. Retrieved from [Link]
-
ResearchGate. (2019). How to check the purity of the chemical compound by H NMR?. Retrieved from [Link]
-
Vetter, W., et al. (2007). Natural and man-made organobromine compounds in marine biota from Central Norway. Environmental Science & Technology, 41(2), 435-441. Retrieved from [Link]
-
Scherbaum, E., & Anastassiades, M. (2012). Analysis of triazole-based metabolites in plant materials using differential mobility spectrometry to improve LC/MS/MS selectivity. Analytical and Bioanalytical Chemistry, 404(9), 2635-2644. Retrieved from [Link]
-
Chemchart. (n.d.). 3-BROMO-1-METHYL-1H-1,2,4-TRIAZOLE. Retrieved from [Link]
-
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]
-
University of Chemistry and Technology, Prague. (2016). Laboratory of Organic Elemental Analysis. Retrieved from [Link]
-
Wikipedia. (2023). 1,2,4-Triazole. Retrieved from [Link]
-
Kucherenko, L. I., et al. (2020). Development of an Optimal Method for the Quantitative Determination of 1-(ß phenylethyl)-4-amino-1,2,4-triazolium Bromide in a solution for Injection. Research Journal of Pharmacy and Technology, 13(1), 143-147. Retrieved from [Link]
-
Wiley Online Library. (1981). Chemical Abstract and Journal References for 1,2,4‐Triazoles. Retrieved from [Link]
-
PubChem. (n.d.). 1H-1,2,4-Triazole, 3-bromo-5-methyl-. Retrieved from [Link]
Sources
- 1. journal.eu-jr.eu [journal.eu-jr.eu]
- 2. researchgate.net [researchgate.net]
- 3. papers.ssrn.com [papers.ssrn.com]
- 4. veeprho.com [veeprho.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A GC-MS Database of Nitrogen-Rich Volatile Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. futurity-proceedings.com [futurity-proceedings.com]
- 12. azom.com [azom.com]
- 13. Laboratory of Organic Elemental Analysis - Central Laboratories UCT Prague [clab.vscht.cz]
- 14. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Purity Testing & Quantitative NMR Analysis | Spectral Service AG [spectralservice.de]
Comparative Guide: Triazole Ligands in Catalytic Efficiency (CuAAC)
Executive Summary
In the realm of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the choice of ligand is not merely a matter of preference but a critical determinant of reaction speed, yield, and biological integrity. While TBTA remains the historical standard for organic synthesis, it has been effectively obsolete for biological applications since the introduction of THPTA and, more recently, BTTAA .
This guide provides a technical, data-driven comparison of these ligands, grounded in kinetic efficiency and biocompatibility, to assist researchers in selecting the optimal catalyst system.
Mechanistic Foundation: The Role of the Ligand
The primary failure mode in CuAAC is the oxidation of the catalytic Cu(I) species to the inactive Cu(II) state by atmospheric oxygen. This process also generates Reactive Oxygen Species (ROS), which are cytotoxic to living cells and degradative to proteins.
Triazole ligands serve a dual function:
-
Stabilization: They coordinate with Cu(I), sterically shielding it from oxidation and disproportionation.
-
Acceleration: They lower the activation energy for the formation of the metallacycle intermediate.
Figure 1: Ligand-Assisted Catalytic Cycle & Stabilization
Caption: The ligand (L) protects the Cu(I) center from oxidation while facilitating the formation of the reactive Cu-acetylide complex. Without the ligand, Cu(I) is rapidly oxidized to inactive Cu(II).
Comparative Analysis: TBTA vs. THPTA vs. BTTAA
2.1. TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) [1]
-
Status: The "Classic" Ligand.
-
Profile: TBTA was the first ligand widely adopted to stabilize Cu(I). However, it suffers from poor aqueous solubility , necessitating the use of organic co-solvents (DMSO/tBuOH).
-
Limitations: In biological settings, TBTA is cytotoxic. It does not effectively shield cells from ROS, leading to cell death at concentrations required for efficient catalysis.
-
Best Use: Strictly non-biological, organic synthesis (e.g., polymer functionalization in DMF).
2.2. THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) [2]
-
Status: The "Water-Soluble" Workhorse.
-
Profile: A direct evolution of TBTA, replacing benzyl groups with hydroxypropyl groups. This confers complete water solubility, allowing reactions in 100% aqueous buffer.
-
Performance: Faster than TBTA in aqueous media due to better homogeneity. It provides moderate protection against Cu-induced toxicity.
-
Best Use: Protein conjugation, lysate labeling, and standard bioconjugation where maximum sensitivity is not critical.
2.3. BTTAA (2-[4-{(Bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino)methyl}-1H-1,2,3-triazol-1-yl]acetic acid)
-
Status: The "Gold Standard" for Efficiency.
-
Profile: Contains tertiary butyl groups that create a specific steric environment around the copper center.
-
Performance: Significantly faster kinetics than THPTA.[3] The unique geometry facilitates the catalytic cycle more effectively, allowing for lower copper loading (reducing toxicity further) while maintaining higher signal intensity.
-
Best Use: Live-cell labeling, in vivo applications, and detecting low-abundance targets.
Quantitative Performance Matrix
| Feature | TBTA | THPTA | BTTAA |
| Aqueous Solubility | Poor (<0.1 mM) | Excellent (>50 mM) | Excellent (>50 mM) |
| Relative Kinetic Rate | 1.0 (Baseline) | ~1.5x - 2.0x | ~4.0x - 6.0x |
| Biocompatibility | Low (Cytotoxic) | Moderate | High |
| Req.[4][5] Cu Concentration | High (100-500 µM) | Medium (50-250 µM) | Low (10-50 µM) |
| Cell Viability (Live) | < 20% | ~70% | > 95% |
| Primary Application | Organic Synthesis | Protein Labeling | Live Cell / In Vivo |
Data synthesized from comparative kinetic studies [1, 3] and cytotoxicity assays [2].
Figure 2: Decision Framework for Ligand Selection
Caption: A logical flow to determine the most appropriate ligand based on solvent system and biological sensitivity.
Experimental Protocols
Protocol A: Kinetic Benchmarking (Fluorogenic Assay)
Objective: To empirically compare the catalytic efficiency of ligands using a self-validating fluorogenic readout.
Materials:
-
Fluorogenic Azide: 3-azido-7-hydroxycoumarin (Non-fluorescent until reacted).
-
Ligands: TBTA, THPTA, BTTAA (10 mM stocks).[1]
-
Reductant: Sodium Ascorbate (100 mM, freshly prepared).
Workflow:
-
Preparation: In a 96-well plate, prepare a reaction mixture (200 µL total volume per well) in PBS (pH 7.4).
-
Substrate Loading: Add Azide (50 µM final) and Alkyne (100 µM final).
-
Catalyst Premix: In separate tubes, mix CuSO₄ and Ligand at a 1:2 ratio (e.g., 50 µM Cu : 100 µM Ligand). Incubate for 2 minutes to allow complex formation.
-
Initiation: Add the Catalyst Premix to the wells.
-
Reduction: Initiate reaction by adding Sodium Ascorbate (500 µM final).
-
Measurement: Monitor fluorescence continuously (Ex: 404 nm / Em: 477 nm) for 60 minutes.
-
Analysis: Plot Fluorescence vs. Time. The initial slope represents the relative rate (
).
Expected Result: BTTAA should reach plateau (100% yield) significantly faster (approx. 2-3x slope) than THPTA. TBTA may show precipitation or slower kinetics in this aqueous system.
Protocol B: Live Cell Surface Labeling (High Biocompatibility)
Objective: To label cell-surface glycans with minimal toxicity using BTTAA.
Workflow:
-
Metabolic Labeling: Incubate cells (e.g., HeLa) with 50 µM Ac4ManNAz (Azide-sugar) for 24-48 hours.
-
Wash: Wash cells 2x with warm PBS (containing 1% FBS).
-
Reaction Mix Preparation (Order is critical):
-
Labeling: Add mixture to cells. Incubate for 3-5 minutes at Room Temperature.
-
Expert Insight: Short reaction times prevent endocytosis of the dye and reduce copper exposure.
-
-
Termination: Aspirate solution and wash cells 3x with PBS containing 0.5 mM EDTA (removes surface-bound copper).
-
Imaging: Proceed to fluorescence microscopy.
References
-
Besanceney-Webler, C., et al. (2011).[9] "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study." Angewandte Chemie International Edition.
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie.
-
Uttamapinant, C., et al. (2012).[9] "Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling." Angewandte Chemie.
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011). "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. glenresearch.com [glenresearch.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lumiprobe.com [lumiprobe.com]
- 9. vectorlabs.com [vectorlabs.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
